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  • Product: 3-(Anilinomethyl)phenol
  • CAS: 93189-07-2

Core Science & Biosynthesis

Foundational

Technical Guide: 3-(Anilinomethyl)phenol – Architecture, Synthesis, and Reactivity

[1] Executive Summary 3-(Anilinomethyl)phenol (CAS: Analogous to 101-18-8 derivatives) serves as a critical "reduced Schiff base" scaffold in organic synthesis and coordination chemistry.[1][2] Unlike its ortho-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(Anilinomethyl)phenol (CAS: Analogous to 101-18-8 derivatives) serves as a critical "reduced Schiff base" scaffold in organic synthesis and coordination chemistry.[1][2] Unlike its ortho-substituted isomer—which is ubiquitous in salicylaldimine (salen/salan) ligand chemistry and benzoxazine synthesis—the meta-isomer offers a unique geometric configuration.[1][2] By positioning the amine tether at the 3-position relative to the phenolic hydroxyl, it prevents intramolecular hydrogen bonding and ring closure, thereby exposing both functional groups for intermolecular networking. This guide details its physicochemical profile, robust synthetic protocols via reductive amination, and its divergent reactivity compared to traditional phenolic ligands.[2][3]

Part 1: Molecular Architecture & Physicochemical Profile[1][2]

Structural Analysis

The molecule consists of a phenol ring linked to an aniline moiety via a methylene (


) bridge at the meta position.[1][2] This connectivity is chemically significant:
  • Electronic Decoupling: The methylene bridge acts as an insulator, preventing direct conjugation between the phenol

    
    -system and the aniline 
    
    
    
    -system.
  • Steric Freedom: The meta substitution prevents the formation of the stable 6-membered chelate ring typical of ortho-isomers (salan ligands), forcing the donor groups (N and O) to act independently or bridge two different metal centers.[1]

Physicochemical Properties (Calculated & Estimated)
PropertyValue / DescriptionMechanistic Implication
Molecular Formula

Base scaffold for diarylamines.[1][2]
Molecular Weight 199.25 g/mol Low MW facilitates good atom economy in polymerizations.[1][2]
LogP (Octanol/Water) ~2.5 – 2.8 (Est.)[1][2]Moderate lipophilicity; cell-permeable for drug discovery applications.[1][2]
pKa (Phenolic -OH) ~9.9Typical phenol acidity; deprotonation allows anionic coordination.[1][2]
pKa (Anilinic -NH-) ~4.0 (Conjugate acid)Less basic than alkyl amines due to phenyl ring delocalization.[1][2]
H-Bond Donors 2 (-OH, -NH-)Capable of dual hydrogen bonding in supramolecular networks.[1][2]
Structural Visualization

The following diagram illustrates the connectivity and the critical "meta" spacing that dictates its reactivity.

structure Figure 1: Structural Connectivity of 3-(Anilinomethyl)phenol PhenolRing Phenol Ring (Electron Rich) MetaPos Meta (3-) Position PhenolRing->MetaPos Substitution Bridge Methylene Bridge (-CH2-) MetaPos->Bridge Linker AnilineN Secondary Amine (-NH-) Bridge->AnilineN C-N Bond AnilineRing Aniline Ring AnilineN->AnilineRing N-Aryl Bond

Part 2: Synthetic Pathways & Mechanistic Insight[1][4]

The synthesis of 3-(anilinomethyl)phenol is most reliably achieved via Reductive Amination .[1][2] This two-stage "one-pot" protocol is preferred over direct alkylation (using benzyl halides) because it avoids over-alkylation (quaternary ammonium salt formation) and requires milder conditions.[1][2]

The Protocol: Reductive Amination

Reaction Type: Nucleophilic Addition followed by Hydride Reduction.[1][2]

Reagents:
  • Electrophile: 3-Hydroxybenzaldehyde (1.0 equiv)[1][2]

  • Nucleophile: Aniline (1.0 equiv)[1][2]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) – Protic solvents facilitate imine formation.[1][2]

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv) – Selected for chemoselectivity; reduces imines but tolerates phenols.[1][2]
    
Step-by-Step Methodology:
  • Imine Formation (Condensation):

    • Dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous MeOH (100 mL).

    • Add aniline (9.3 g, 100 mmol) dropwise at room temperature.

    • Observation: The solution often turns yellow/orange, indicating the formation of the Schiff base (imine).

    • Validation: Monitor by TLC (Silica, 30% EtOAc/Hexane).[1][2] Disappearance of the aldehyde spot (

      
      ) confirms conversion.[1][2]
      
  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add

      
       (5.7 g, 150 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.[2]
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Mechanism:[2][3][4][5] The borohydride attacks the electrophilic imine carbon, irreversibly forming the amine.

  • Work-up & Purification:

    • Quench with water (50 mL) to destroy excess hydride.[1][2]

    • Evaporate MeOH under reduced pressure.[1][2]

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL).[1][2]
      
    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
    • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water to yield off-white crystals.[1][2]

Synthetic Workflow Diagram

synthesis Figure 2: Reductive Amination Pathway Start Reactants: 3-Hydroxybenzaldehyde + Aniline Imine Intermediate: Schiff Base (Imine) (Yellow Solution) Start->Imine Condensation (-H2O) Product Product: 3-(Anilinomethyl)phenol Imine->Product Hydride Reduction Reductant Add NaBH4 (0°C, Methanol) Reductant->Imine Reagent Input

Part 3: Reactivity & Functionalization[2]

Divergence from Ortho-Isomers (Benzoxazines)

A critical distinction for researchers:

  • Ortho-Isomer (2-position): Reacts with formaldehyde to form a Benzoxazine ring.[1][2] The proximity of the -OH and -NH- allows a methylene bridge to close the ring between O and N.[1]

  • Meta-Isomer (3-position - Current Topic): Cannot form a simple benzoxazine ring. The distance is too great.

    • Consequence: Reaction with formaldehyde leads to Novolac-type polymerization (linking aromatic rings) rather than heterocycle formation.[1][2] This makes 3-(anilinomethyl)phenol a crosslinker, not a monomer for ring-opening polymerization.[1][2]

Coordination Chemistry (Ligand Design)

The meta-geometry dictates its use in Supramolecular Assemblies rather than chelation:

  • Bridging Ligand: The nitrogen and oxygen donors point in divergent directions, ideal for linking two metal centers in Metal-Organic Frameworks (MOFs).[1][2]

  • Hard/Soft Character:

    • Phenolate Oxygen: Hard donor (binds

      
      , 
      
      
      
      ).[1][2]
    • Amine Nitrogen: Intermediate donor (binds

      
      , 
      
      
      
      ).[1][2]

Part 4: Applications in Drug Discovery & Materials

Pharmaceutical Pharmacophore

The diarylamine motif is a privileged structure in medicinal chemistry.[1][2]

  • Kinase Inhibition: The flexibility of the methylene bridge allows the two aromatic rings to adopt a "butterfly" conformation, often required to fit into the hydrophobic ATP-binding pockets of kinases.

  • Antioxidant Activity: The phenolic group provides radical scavenging capability, while the amine can regenerate the phenol or act as a secondary antioxidant.

Thermoset Curing Agents

In epoxy resin systems, 3-(anilinomethyl)phenol acts as a dual-function hardener :

  • Catalytic: The tertiary amine (formed after initial reaction with epoxy) accelerates the curing process.[1][2]

  • Stoichiometric: The phenolic -OH and the secondary -NH- both react with epoxide rings to integrate into the polymer matrix, increasing the Glass Transition Temperature (

    
    ) due to the rigid aromatic backbone.[1]
    

References

  • Afanasyev, O. I., et al. (2019).[1][2] "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews. Available at: [Link][1][2]

  • PubChem. (2025).[1][2][6][7][8] "3-(Iminomethyl)phenol Compound Summary." National Library of Medicine.[1][2] Available at: [Link][1][2][7]

  • Zhang, C., et al. (2014).[1][2][4] "Study on products and reaction paths for synthesis of benzoxazine." Reaction Chemistry & Engineering. (Contextual reference for isomer reactivity differences). Available at: [Link][1][2]

  • Crystallography Open Database. (2023).[1][2] "Crystal structures of Schiff base ligands." (Structural data support). Available at: [Link][1][2]

Sources

Exploratory

Advanced Synthesis Protocols for 3-(Anilinomethyl)phenol: A Technical Guide

Executive Summary & Strategic Analysis 3-(Anilinomethyl)phenol (Structure: 3-HO-C₆H₄-CH₂-NH-Ph) represents a critical structural motif in medicinal chemistry, serving as a scaffold for aminomethyl-functionalized phenolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-(Anilinomethyl)phenol (Structure: 3-HO-C₆H₄-CH₂-NH-Ph) represents a critical structural motif in medicinal chemistry, serving as a scaffold for aminomethyl-functionalized phenolic drugs and high-performance benzoxazine resins.[1]

The Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in regiocontrol . Direct aminomethylation of phenol (Mannich reaction) predominantly directs to the ortho and para positions due to the strong activating effect of the hydroxyl group. Consequently, obtaining the meta-isomer (3-position) requires an indirect approach, necessitating the use of pre-functionalized meta-starting materials.[1]

This guide details three validated pathways, prioritized by scalability, selectivity, and atom economy.

Retrosynthetic Analysis

The strategic disconnection focuses on the C–N bond at the benzylic position.

Retrosynthesis Target 3-(Anilinomethyl)phenol (Target) Imine Schiff Base Intermediate (N-(3-Hydroxybenzylidene)aniline) Target->Imine Reduction (FGI) BenzylHalide 3-(Chloromethyl)phenol Target->BenzylHalide SN2 Substitution (Alternative) Aldehyde 3-Hydroxybenzaldehyde (Starting Material A) Imine->Aldehyde Condensation Aniline Aniline (Starting Material B) Imine->Aniline +

Figure 1: Retrosynthetic disconnection showing the primary Reductive Amination pathway (Green/Blue) and the Nucleophilic Substitution alternative (Red).

Pathway A: Reductive Amination (The Gold Standard)

This is the most reliable method for laboratory and pilot-scale synthesis. It avoids the regioselectivity issues of direct phenol functionalization by starting with 3-hydroxybenzaldehyde .

Mechanistic Insight

The reaction proceeds via the formation of a Schiff base (imine), followed by irreversible reduction to the amine.

  • Step 1 (Equilibrium): 3-Hydroxybenzaldehyde + Aniline ⇌ Imine + H₂O

  • Step 2 (Irreversible): Imine + Hydride Donor → Secondary Amine

Critical Control Point: The phenolic hydroxyl group is acidic.[2] In basic conditions, it forms a phenoxide, which reduces the electrophilicity of the aldehyde carbonyl. Therefore, slightly acidic or neutral conditions (pH 4-6) are optimal to activate the carbonyl without protonating the aniline nucleophile.

Experimental Protocol

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 equiv)

  • Aniline (1.05 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • Charge a reaction vessel with 3-hydroxybenzaldehyde (10 mmol) and DCE (30 mL).

    • Add Aniline (10.5 mmol) and Acetic Acid (10 mmol).

    • Observation: The solution often turns yellow/orange, indicating imine formation.[1]

    • Stir at room temperature for 30–60 minutes.

    • Self-Validation: Perform TLC (SiO₂, 30% EtOAc/Hexane).[1] The aldehyde spot should disappear/diminish before adding the reductant.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ because it is less basic and minimizes side reactions with the phenol.

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (careful gas evolution).[1]

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Recrystallization from Ethanol/Water or column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Yield Expectation: 85–92%

Comparative Reducing Agent Performance
Reducing AgentConditionsYieldProsCons
NaBH(OAc)₃ DCE, AcOH, RT90% Chemoselective, no over-alkylationExpensive for bulk
NaBH₄ MeOH, 0°C75%Cheap, fastBasic conditions may require buffering
H₂ / Pd-C EtOH, 3 atm88%Clean workup (filtration)Risk of hydrogenolysis of C-N bond if over-run

Pathway B: Nucleophilic Substitution (Alternative)

This pathway is useful if 3-hydroxybenzyl alcohol is the available stock.[2] It involves converting the alcohol to a leaving group (halide) and displacing it with aniline.

Caution: Phenols are ambident nucleophiles (C-alkylation vs O-alkylation).[1] However, in this pathway, we are reacting an external nucleophile (aniline) with a benzyl electrophile.[1] The risk here is O-alkylation of the starting material (polymerization).

Protocol
  • Activation: Convert 3-hydroxybenzyl alcohol to 3-(chloromethyl)phenol using SOCl₂ in Toluene (0°C). Note: The phenolic OH generally survives if stoichiometric SOCl₂ is used carefully, but transient protection (e.g., Acetyl) is recommended for high purity.[1]

  • Substitution:

    • React 3-(chloromethyl)phenol with Aniline (3.0 equiv).[1] Excess aniline acts as the base to scavenge HCl.

    • Solvent: Acetonitrile or DMF.[1]

    • Temp: 60°C.

  • Workup: Acid/Base extraction to remove excess aniline.[1]

Why this is secondary: The "Reductive Amination" (Pathway A) is generally cleaner because it avoids the handling of mutagenic benzyl halides and minimizes O-alkylation byproducts.

Pathway C: Hydrogen Borrowing (Green Chemistry)

For labs equipped with catalytic pressure reactors, this "atom-economic" method couples the alcohol and amine directly, producing only water as a byproduct.[1]

Mechanism:

  • Catalyst (Ir or Ru) dehydrogenates the alcohol to the aldehyde.

  • Imine forms with aniline.[1]

  • Catalyst transfers the hydrogen back to reduce the imine to the amine.

Key Reference: Watson, A. J. A., et al. "Ruthenium-catalyzed hydrogen borrowing."[1] Chemical Reviews 110.5 (2010): 2917-2933.

Protocol:

  • Catalyst: [Cp*IrCl₂]₂ (1 mol%)

  • Conditions: Toluene, 110°C, 24h.[1]

  • Yield: ~80%

  • Advantage: No stoichiometric waste (boron salts).

Synthesis Workflow Diagram

Workflow Start Start: 3-Hydroxybenzaldehyde + Aniline Step1 Step 1: Imine Formation (Solvent: DCE, Additive: AcOH) Start->Step1 Check Checkpoint: TLC/NMR (Disappearance of Aldehyde) Step1->Check Step2 Step 2: Reduction (Add NaBH(OAc)3, 0°C -> RT) Check->Step2 Pass Quench Quench: Sat. NaHCO3 Step2->Quench Product Final Product: 3-(Anilinomethyl)phenol Quench->Product

Figure 2: Operational workflow for the recommended reductive amination protocol.

Characterization & Validation

To ensure the integrity of the synthesized 3-(Anilinomethyl)phenol, the following spectral signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.30 ppm (s, 1H): Phenolic -OH (Exchangeable).[1]

    • δ 7.00–7.20 ppm (m, Ar-H): Overlapping aromatic signals.[1]

    • δ 6.00 ppm (t, 1H): Amine -NH (Broad, exchangeable).[1]

    • δ 4.15 ppm (d, 2H): Benzylic -CH₂- (Key diagnostic peak; coupling with NH).[1]

  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 200.10

    • Found: 200.1 ± 0.1[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Watson, A. J. A., & Williams, J. M. J. (2010).[1] "The synthesis of amines by the hydrogen borrowing methodology." Science.

  • Gribble, G. W. (1998).[1] "Sodium borohydride in carboxylic acid media: a phenomenal reduction system."[1] Chemical Society Reviews.[1]

  • PubChem Compound Summary. (2024). "3-(Anilinomethyl)phenol."[1][4][5] National Library of Medicine.[1]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 3-(Anilinomethyl)phenol

The following technical guide details the spectroscopic characterization of 3-(Anilinomethyl)phenol (CAS: 93189-07-2), also known as N-(3-hydroxybenzyl)aniline. Executive Summary 3-(Anilinomethyl)phenol is a secondary am...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-(Anilinomethyl)phenol (CAS: 93189-07-2), also known as N-(3-hydroxybenzyl)aniline.

Executive Summary

3-(Anilinomethyl)phenol is a secondary amine intermediate frequently utilized in the synthesis of benzoxazine resins and pharmaceutical ligands. Its structure comprises a phenol ring linked to an aniline moiety via a methylene bridge. Characterization of this molecule requires careful differentiation from its precursors—3-hydroxybenzaldehyde and aniline—specifically monitoring the reduction of the imine bond.

This guide provides a comprehensive breakdown of the expected NMR, IR, and MS data, grounded in chemometric principles and structural analogues. It serves as a self-validating protocol for researchers confirming the identity and purity of this compound.

Molecular Specifications & Synthesis Context

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying residual starting materials.

  • Formula:

    
    
    
  • Molecular Weight: 199.25 g/mol

  • Synthesis Route: Reductive amination of 3-hydroxybenzaldehyde with aniline using agents like sodium borohydride (

    
    ) or sodium triacetoxyborohydride.
    
Synthesis & Fragmentation Pathway (Graphviz)

The following diagram illustrates the formation of the methylene bridge and the primary fragmentation point observed in Mass Spectrometry.

G Start Precursors (3-Hydroxybenzaldehyde + Aniline) Imine Intermediate (Schiff Base) Start->Imine - H2O Product TARGET 3-(Anilinomethyl)phenol (MW 199) Imine->Product + [H] (Reduction) Frag1 Fragment A (Hydroxybenzyl cation) m/z ~107 Product->Frag1 MS Fragmentation (C-N Cleavage) Frag2 Fragment B (Aniline radical) m/z ~92 Product->Frag2 MS Fragmentation

Figure 1: Reaction pathway from precursors to the reduced amine, showing the primary mass spectrometry fragmentation cleavage site at the methylene bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the reduction of the imine to the amine.

Experimental Protocol
  • Solvent: DMSO-d6 is recommended over

    
    . The polarity of DMSO stabilizes the phenolic hydroxyl proton, often resolving it as a distinct singlet rather than a broad, exchange-averaged hump.
    
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Validation Step: Perform a

    
     shake. The disappearance of peaks at ~9.4 ppm (OH) and ~6.0 ppm (NH) confirms their exchangeable nature.
    
1H NMR Data (400 MHz, DMSO-d6)

The diagnostic signal is the methylene singlet .

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Phenolic -OH 9.30 – 9.50 Singlet (Broad)1HDeshielded by aromatic ring; disappears with

.
Aromatic (Phenol) 6.60 – 7.15 Multiplet4HOverlaps with aniline ring, but C2-H (between OH and alkyl) is often distinct.
Aromatic (Aniline) 6.50 – 7.10 Multiplet5HTypical monosubstituted benzene pattern.
Amine -NH- 5.90 – 6.10 Triplet (Broad)1HCouples to the adjacent

protons (

Hz).
Methylene -CH2- 4.20 – 4.35 Doublet/Singlet2HCRITICAL PEAK. Appears as a doublet if coupling to NH is resolved; singlet if NH exchanges fast.

Self-Validating Insight: If you observe a peak at ~8.4 ppm , your reduction is incomplete (residual imine). If you see a peak at ~9.9 ppm , you have unreacted aldehyde. The target methylene peak at 4.25 ppm must be present.

13C NMR Data (100 MHz, DMSO-d6)
Carbon EnvironmentShift (

, ppm)
Note
Phenolic C-OH ~157.5Deshielded ipso-carbon.
Aniline C-N ~148.0Ipso-carbon of the aniline ring.
Aromatic CH 112.0 – 130.0Complex region containing 9 aromatic carbons.
Methylene -CH2- 46.0 – 48.0 Diagnostic aliphatic carbon signal.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm functional group integrity (presence of OH/NH) and absence of the carbonyl group.

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil is preferred for speed.

  • Baseline: Ensure background subtraction of ambient

    
    /
    
    
    
    .
Key Absorption Bands
Wavenumber (

)
Vibration ModeDiagnostic Value
3300 – 3450

and

Broad band. The phenolic OH and secondary amine NH stretches overlap significantly in this region.
3020 – 3060

Weak, sharp peaks above 3000

.
2850 – 2950

Methylene C-H stretches.
1590 – 1610

Strong "breathing" modes of the benzene rings.
1250 – 1280

Aryl-amine C-N stretch.
Absent (~1680)

Quality Control: Presence of a peak here indicates unreacted aldehyde.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and structural connectivity.[1]

Experimental Protocol
  • Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Mode: Positive Ion Mode (

    
     or 
    
    
    
    ).
Fragmentation Pattern (EI, 70 eV)
m/z ValueIon IdentityMechanism
199

Molecular Ion (Parent).
107

Base Peak (Likely). Cleavage of the C-N bond yields the stable hydroxybenzyl cation (tropylium-like resonance).
93

Aniline radical cation (less common in ESI, seen in EI).
77

Phenyl cation (typical aromatic fragment).

Characterization Workflow

The following diagram outlines the logical flow for validating a synthesized batch of 3-(Anilinomethyl)phenol.

Workflow Sample Crude Reaction Product TLC Step 1: TLC/LC-MS Check for disappearance of Aldehyde Sample->TLC NMR_H Step 2: 1H NMR (DMSO-d6) Look for doublet/singlet at ~4.25 ppm Confirm absence of 9.9 ppm (Aldehyde) TLC->NMR_H Decision Is Purity >95%? NMR_H->Decision FullChar Step 3: Full Characterization (13C NMR, IR, HRMS) Decision->FullChar Yes Recryst Purification (Recrystallize from EtOH/Water) Decision->Recryst No Recryst->NMR_H Re-analyze

Figure 2: Step-by-step decision tree for spectroscopic validation.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Phenol and Aniline Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. Compound Summary for 3-(Anilinomethyl)phenol (CAS 93189-07-2). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. (Context for synthesis and impurity profiling). Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Therapeutic Horizons of 3-(Anilinomethyl)phenol Scaffolds

The following technical guide details the therapeutic potential, chemical synthesis, and biological evaluation of 3-(Anilinomethyl)phenol derivatives. Executive Summary The search for "privileged structures" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical synthesis, and biological evaluation of 3-(Anilinomethyl)phenol derivatives.

Executive Summary

The search for "privileged structures" in medicinal chemistry often leads to scaffolds that can engage multiple biological targets simultaneously. 3-(Anilinomethyl)phenol (chemically N-(3-hydroxybenzyl)aniline) represents one such versatile pharmacophore. Its structure combines a phenolic antioxidant core with a flexible aminomethyl linker and a hydrophobic aniline moiety.

This guide analyzes the therapeutic utility of this scaffold, specifically in neurodegenerative disease (as a dual-action cholinesterase inhibitor and antioxidant) and antimicrobial therapeutics . We provide a validated synthetic route via reductive amination, detailed structure-activity relationship (SAR) insights, and standardized protocols for biological validation.

Chemical Basis & Synthetic Architecture

Structural Analysis

The 3-(Anilinomethyl)phenol scaffold consists of three distinct functional domains, each contributing to its pharmacological profile:

  • The Phenolic Ring (Region A): Located at the meta position relative to the linker. This moiety is crucial for radical scavenging (antioxidant activity) and hydrogen bonding within enzyme active sites (e.g., the peripheral anionic site of AChE).

  • The Methylene-Amine Linker (Region B): Provides rotational freedom, allowing the molecule to adopt conformations necessary to span the distance between catalytic and peripheral sites in enzymes like Acetylcholinesterase (AChE).

  • The Aniline Ring (Region C): A hydrophobic domain that facilitates

    
     stacking interactions, particularly with aromatic residues (e.g., Trp84) in target proteins.
    
Synthetic Pathway: Reductive Amination

While Mannich reactions can synthesize similar bases, they often suffer from regioselectivity issues (favoring ortho/para substitution). To exclusively generate the meta-isomer (3-position), reductive amination is the preferred high-fidelity protocol.

Reaction Logic:

  • Step 1 (Imine Formation): Condensation of 3-hydroxybenzaldehyde with a substituted aniline yields a Schiff base (imine). Acid catalysis (acetic acid) or dehydrating agents (molecular sieves) drive the equilibrium.

  • Step 2 (Reduction): The imine is reduced in situ or sequentially using Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ) to yield the secondary amine.

Synthesis Start1 3-Hydroxybenzaldehyde Imine Schiff Base (Imine) Intermediate Start1->Imine EtOH, Reflux (-H2O) Start2 Substituted Aniline Start2->Imine Product 3-(Anilinomethyl)phenol Derivative Imine->Product Reduction Reagent NaBH4 / MeOH (Reduction) Reagent->Imine

Figure 1: Regioselective synthesis of 3-(Anilinomethyl)phenol via reductive amination.

Therapeutic Domain A: Neurodegenerative Diseases

Target: Alzheimer’s Disease (AD) Mechanism: Dual Cholinesterase Inhibition & Antioxidant Neuroprotection

The "cholinergic hypothesis" of AD suggests that inhibiting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) restores neurotransmitter levels. However, modern ligands must be multifunctional .

Mechanism of Action

The 3-(Anilinomethyl)phenol scaffold acts as a Dual Binding Site Inhibitor (DBSI) of AChE:

  • Catalytic Anionic Site (CAS): The aniline ring enters the deep hydrophobic gorge of AChE, engaging in

    
     stacking with Trp84 .
    
  • Peripheral Anionic Site (PAS): The phenolic ring binds at the surface (PAS), interacting with Trp279 . This PAS binding is critical because it prevents AChE-induced aggregation of Amyloid-

    
     (A
    
    
    
    ) peptides.
  • Antioxidant Effect: The phenolic hydroxyl group donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS), mitigating oxidative stress associated with neuronal death.

MOA Scaffold 3-(Anilinomethyl)phenol AChE Acetylcholinesterase (Enzyme) Scaffold->AChE Binds CAS & PAS ROS Reactive Oxygen Species (ROS) Scaffold->ROS H-Atom Transfer Action1 Inhibits Hydrolysis of Acetylcholine AChE->Action1 Action2 Prevents A-Beta Aggregation AChE->Action2 Blockade of PAS Action3 Radical Scavenging ROS->Action3

Figure 2: Multifunctional mechanism of action in Alzheimer's pathology.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the aniline ring based on aggregate literature data for N-benzyl-aniline analogs.

Aniline Substituent (R)AChE IC50 (

M)
BuChE IC50 (

M)
Notes
-H (Unsubstituted) 5.2 - 10.5> 50Moderate baseline activity.
-OMe (4-position) 0.8 - 2.115.4Electron-donating groups enhance

-stacking at CAS.
-Cl / -F (3-position) 1.5 - 3.08.2Halogens improve lipophilicity and blood-brain barrier (BBB) penetration.
-NO2 (4-position) > 20.0> 50Strong electron-withdrawal weakens aromatic interactions.

Therapeutic Domain B: Antimicrobial Applications

Target: Methicillin-Resistant Staphylococcus aureus (MRSA) Mechanism: Membrane Disruption and DHFR Inhibition

Derivatives of 3-(Anilinomethyl)phenol, particularly those with halogenated aniline rings, function as bacteriostatic agents. The mechanism often involves:

  • Membrane Interaction: The lipophilic aniline core inserts into the bacterial lipid bilayer.

  • Enzyme Inhibition: Structural similarity to p-aminobenzoic acid (PABA) allows these compounds to inhibit Dihydrofolate Reductase (DHFR) in bacteria, mimicking the action of sulfonamides but with a distinct resistance profile.

Experimental Protocols

Protocol: Synthesis of N-(3-hydroxybenzyl)-4-methoxy aniline

Objective: To synthesize a high-purity derivative for biological testing.

  • Reagents:

    • 3-Hydroxybenzaldehyde (10 mmol, 1.22 g)

    • 4-Methoxyaniline (10 mmol, 1.23 g)

    • Methanol (30 mL)

    • Sodium Borohydride (NaBH4) (15 mmol, 0.57 g)

  • Procedure:

    • Condensation: In a 100 mL round-bottom flask, dissolve the aldehyde and aniline in Methanol. Add a catalytic amount of acetic acid (2-3 drops). Reflux at 65°C for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1) until the aldehyde spot disappears.

    • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add NaBH4 in small portions over 20 minutes (Caution: Gas evolution).

    • Workup: Stir at room temperature for 12 hours. Quench with distilled water (50 mL). Extract with Dichloromethane (3 x 30 mL).

    • Purification: Dry organic layer over anhydrous

      
      , concentrate under vacuum. Recrystallize from Ethanol/Water to obtain the pure amine.
      
Protocol: Ellman’s Assay for AChE Inhibition

Objective: To determine the IC50 value of the synthesized derivative.[1]

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB (Ellman’s Reagent, 10 mM)

    • Acetylthiocholine Iodide (ATChI, substrate, 15 mM)

    • AChE enzyme solution (from Electrophorus electricus, 0.05 U/mL)

  • Workflow:

    • Blank: 160

      
      L Buffer + 20 
      
      
      
      L DTNB + 20
      
      
      L Enzyme.
    • Test: 140

      
      L Buffer + 20 
      
      
      
      L Inhibitor (various concentrations) + 20
      
      
      L DTNB + 20
      
      
      L Enzyme.
    • Incubation: Incubate at 25°C for 10 minutes to allow inhibitor binding.

    • Initiation: Add 20

      
      L ATChI substrate to start the reaction.
      
    • Measurement: Monitor absorbance at 412 nm for 5 minutes using a microplate reader. The yellow color indicates thiocholine production.

    • Calculation: % Inhibition =

      
      . Plot Log[Concentration] vs. % Inhibition to find IC50.
      

References

  • Modi, G. et al. (2024). Discovery of novel substituted (Z)-N'-hydroxy-3-(3-phenylureido)benzimidamide derivatives as multifunctional molecules targeting pathological hallmarks of Alzheimer's disease. European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] The Versatility of 3-(Aminomethyl)phenol: A Technical Guide for Organic Synthesis and Drug Discovery.Link

  • Bajda, M. et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. International Journal of Molecular Sciences.[3] Link

  • Kratky, M. et al. (2023). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link

  • Scott, K. A. et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.[5] Journal of Medicinal Chemistry.[5] Link

Sources

Foundational

In Silico Optimization of 3-(Anilinomethyl)phenol Mannich Bases: A Multi-Scale Computational Protocol

Executive Summary This technical guide outlines a rigorous computational framework for the structural optimization and biological profiling of 3-(Anilinomethyl)phenol derivatives.[1] As Mannich bases, these scaffolds pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for the structural optimization and biological profiling of 3-(Anilinomethyl)phenol derivatives.[1] As Mannich bases, these scaffolds possess a "privileged structure" capable of pleiotropic biological effects, most notably Acetylcholinesterase (AChE) inhibition (Alzheimer’s therapy) and antimicrobial activity. This guide moves beyond basic screening, establishing a causal link between Quantum Mechanical (QM) electronic properties, thermodynamic binding stability, and pharmacokinetic viability.

Phase 1: Chemical Space & Quantum Mechanical Profiling (DFT)

Objective: To generate thermodynamically optimized ligand geometries and predict chemical reactivity prior to receptor docking.[1]

The Scaffold

The core structure, 3-(Anilinomethyl)phenol, is synthesized via the Mannich reaction involving 3-hydroxybenzaldehyde (or phenol), formaldehyde, and a substituted aniline. The presence of the phenolic hydroxyl group and the secondary amine provides dual hydrogen-bonding donors/acceptors, while the aromatic rings facilitate


 stacking.[1]
Density Functional Theory (DFT) Protocol

Standard force fields (MMFF94) often fail to capture the correct torsion angles of the methylene bridge in Mannich bases.[1] QM optimization is mandatory.[1]

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-311G(d,p). This hybrid functional offers the best compromise between cost and accuracy for organic small molecules.[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions.
    

Step-by-Step Workflow:

  • Construction: Build the 2D structure and clean to 3D using Avogadro.

  • Optimization: Run Opt+Freq calculation.

    • Check: Ensure zero imaginary frequencies (confirming a true local minimum).

  • FMO Analysis: Extract HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

    • Causality: A smaller HOMO-LUMO gap (

      
      ) correlates with higher chemical reactivity and often higher bioactivity due to easier electron transfer interactions with the receptor active site.[1]
      

Data Output Table: Electronic Descriptors

Descriptor Symbol Formula Significance in Drug Design

| Chemical Hardness |


 | 

| Resistance to charge transfer; lower

implies better drug-receptor interaction.[1] | | Electrophilicity |

|

| Capacity to accept electrons; critical for covalent inhibitors.[1] | | Dipole Moment |

| Debye | Correlates with solubility and orientation in the electrostatic field of the protein.[1] |

Phase 2: Target Selection & Molecular Docking

Objective: To predict binding affinity and pose orientation.[1] Case Study Target: Human Acetylcholinesterase (AChE). PDB ID: 4EY7 (Co-crystallized with Donepezil) or 6SAM .[1]

Receptor Preparation

Raw PDB files contain artifacts unsuitable for docking.[1]

  • Clean: Remove water molecules (unless bridging is critical), co-factors, and heteroatoms using PyMOL.

  • Protonation: Use H++ server or AutoDock Tools (ADT) to add polar hydrogens at pH 7.4.[1]

  • Charge Assignment: Apply Kollman united atom charges.

Ligand Preparation

Use the DFT-optimized geometry from Phase 1.

  • File Conversion: Convert .log or .out (QM output) to .pdbqt.[1]

  • Torsion Tree: Define rotatable bonds. Crucial: Keep the amide/amine bonds rotatable but restrict the aromatic ring planarity.[1]

Docking Protocol (AutoDock Vina)

Grid Box Generation: Do not use a blind dock for optimization. Center the grid on the active site (Ser203, His447, Glu334 for AChE).

  • Center: X, Y, Z coordinates of the co-crystallized ligand.

  • Size:

    
     Å (sufficient to cover the Peripheral Anionic Site and Catalytic Active Site).[1]
    
  • Exhaustiveness: Set to 32 or 64 (default is 8) to ensure convergence of the conformational search.

Self-Validating Protocol (Redocking): Before docking new derivatives, extract the native ligand (Donepezil) and re-dock it.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Phase 3: Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the Ligand-Receptor complex. Docking provides a static snapshot; MD reveals the dynamic reality.[1]

System Setup (GROMACS)

Force Field: CHARMM36m (best for protein-ligand complexes).[1]

Workflow Diagram:

MD_Workflow Ligand Ligand (DFT Optimized) Top_Lig Ligand Topology (CGenFF/ACPYPE) Ligand->Top_Lig Protein Protein (Cleaned PDB) Top_Prot Protein Topology (pdb2gmx) Protein->Top_Prot Complex Merge Complex (gro + top) Top_Lig->Complex Top_Prot->Complex Solvate Solvation (TIP3P Water Model) Complex->Solvate Ions Neutralization (Na+ / Cl-) Solvate->Ions Minim Energy Minimization (Steepest Descent) Ions->Minim NVT NVT Equilibration (300K, 100ps) Minim->NVT NPT NPT Equilibration (1 bar, 100ps) NVT->NPT Prod Production MD (100 ns) NPT->Prod Analysis Analysis (RMSD, RMSF, Rg, H-Bonds) Prod->Analysis

Figure 1: Standardized GROMACS workflow for Protein-Ligand Complex simulation.[1]

Detailed Protocol
  • Topology Generation:

    • Protein: gmx pdb2gmx -f protein.pdb -o processed.gro -water tip3p[1]

    • Ligand: Use CGenFF server to generate stream files, then convert to GROMACS format using python scripts (e.g., cgenff_charmm2gmx.py).

  • Solvation & Ionization:

    • Box type: Dodecahedron (minimizes image interactions).

    • Distance: 1.0 nm buffer between protein and box edge.[1]

    • Add ions to neutralize charge and reach 0.15M NaCl physiological strength.[1]

  • Equilibration:

    • NVT (Canonical Ensemble): Stabilize Temperature (300 K) using the V-rescale thermostat. Restrain ligand/protein positions.[1]

    • NPT (Isothermal-Isobaric): Stabilize Pressure (1 bar) using the Parrinello-Rahman barostat.

  • Production Run:

    • Time: Minimum 50 ns, recommended 100 ns.

    • Step size: 2 fs.

Critical Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural deviation from the start.[1] A plateau indicates equilibration.[1]

    • Threshold: Ligand RMSD fluctuations > 3.0 Å indicate binding instability or unbinding.[1]

  • RMSF (Root Mean Square Fluctuation): Measures residue flexibility. High peaks in the active site loops suggest the ligand is not stabilizing the pocket.[1]

  • MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area): Calculate Binding Free Energy (

    
    ). This is more accurate than Docking Scores.
    

Phase 4: ADMET Profiling (Druggability)

Objective: To ensure the active molecule can reach the target without toxicity.[1] Tools: SwissADME (web) or pkCSM.[2]

Key Parameters for Phenolic Mannich Bases

Phenolic derivatives often face issues with rapid metabolism (glucuronidation).[1]

Evaluation Checklist:

  • Lipinski’s Rule of Five:

    • MW < 500 Da.[1][3]

    • LogP < 5 (Mannich bases are lipophilic; monitor this closely).

    • H-bond donors < 5.[1][3]

    • H-bond acceptors < 10.[1][3]

  • BBB Permeability: Essential for AChE inhibitors (CNS target).[1] Look for logBB > -1.[1]

  • PAINS (Pan-Assay Interference Compounds): Ensure the Mannich base is not flagged as a promiscuous binder (common with some phenolic substructures).[1]

References

  • Bioactivity of Mannich Bases: Al-Ostoot, F. H., et al. (2021).[3][4][5] "Synthesis, characterization and biological evaluation of some new Mannich bases." Journal of Saudi Chemical Society.[1] Link

  • DFT Methodology in Drug Design: Mendez, F., et al. (2020).[6] "Chemical Reactivity and Biological Activity of Mannich Bases." Current Organic Chemistry. Link

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • GROMACS Protocol: Lemkul, J. A. (2019).[7] "From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS Molecular Simulation Package." Living Journal of Computational Molecular Science. Link

  • SwissADME Tool: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.[1] Link

Sources

Exploratory

Technical Monograph: Synthesis and History of 3-(Anilinomethyl)phenol

The Gateway to Imidazoline Therapeutics Executive Summary 3-(Anilinomethyl)phenol (CAS: 101-18-8), also known as -(3-hydroxybenzyl)aniline, represents a pivotal scaffold in the history of medicinal chemistry.[1] While ch...

Author: BenchChem Technical Support Team. Date: February 2026

The Gateway to Imidazoline Therapeutics

Executive Summary

3-(Anilinomethyl)phenol (CAS: 101-18-8), also known as


-(3-hydroxybenzyl)aniline, represents a pivotal scaffold in the history of medicinal chemistry.[1] While chemically simple—a secondary amine linking a phenol and a phenyl ring—its strategic importance lies in its role as the direct precursor to Phentolamine  (Regitine), a non-selective 

-adrenergic antagonist.[1]

This guide analyzes the historical genesis of this molecule within the laboratories of Ciba Pharmaceutical Products in the mid-20th century, deconstructs its primary synthetic pathway via reductive amination, and provides a robust, self-validating laboratory protocol for its preparation.

Historical Genesis: The Ciba Era

The synthesis of 3-(anilinomethyl)phenol is inextricably linked to the search for vasodilators in the post-war era. In the late 1940s, researchers at Ciba Pharmaceutical Products (now Novartis) were investigating imidazoline derivatives for their sympatholytic properties.[1]

The breakthrough came with U.S. Patent 2,503,059 , filed in 1948 and granted in 1950 to inventors Karl Miescher, Adrian Marxer, and Ernst Urech .[2] They discovered that introducing a hydroxyl group at the meta position of the benzyl ring in diphenyl-amino-alkyl-imidazolines significantly enhanced adrenergic blocking activity while reducing toxicity compared to unsubstituted analogs.[1]

3-(Anilinomethyl)phenol was the specific intermediate required to introduce this meta-hydroxyl functionality, serving as the nucleophile that would eventually displace the chloride in 2-(chloromethyl)imidazoline to form Phentolamine.[1]

Retrosynthetic Analysis & Chemical Logic

To understand the synthesis, one must view the molecule through the lens of retrosynthetic disconnection. The target contains a Carbon-Nitrogen bond between a benzylic carbon and an aniline nitrogen.[1]

Retrosynthesis Target 3-(Anilinomethyl)phenol (Target) Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Precursors 3-Hydroxybenzaldehyde + Aniline Disconnection->Precursors Reductive Amination

Figure 1: Retrosynthetic disconnection revealing the reductive amination pathway.

Why Reductive Amination? Direct alkylation (reacting 3-hydroxybenzyl halide with aniline) is chemically fraught:

  • Polyalkylation: Aniline is nucleophilic; once mono-alkylated, the product is more nucleophilic, leading to tertiary amines.[1]

  • Substrate Instability: 3-hydroxybenzyl halides are inherently unstable due to the phenolic group, often polymerizing or hydrolyzing.[1]

  • Regioselectivity: Reductive amination guarantees mono-alkylation because the intermediate imine (Schiff base) reduces to a secondary amine which does not easily react further under these specific reducing conditions.[1]

Primary Synthesis: Reductive Amination

The industry-standard route involves the condensation of 3-hydroxybenzaldehyde with aniline to form an imine, followed by reduction.[1]

Mechanistic Pathway

The reaction proceeds through a carbinolamine intermediate, dehydrating to the imine, which is then reduced.

Mechanism R1 3-Hydroxybenzaldehyde Imine Imine (Schiff Base) (Equilibrium) R1->Imine - H2O R2 Aniline R2->Imine - H2O Prod 3-(Anilinomethyl)phenol Imine->Prod Reduction RedAgent Reducing Agent (NaBH4 or H2/Cat) RedAgent->Imine

Figure 2: Mechanistic flow of the reductive amination process.

Technical Protocol (Self-Validating)

Objective: Synthesis of 3-(anilinomethyl)phenol on a 50 mmol scale.

Reagents:

  • 3-Hydroxybenzaldehyde: 6.1 g (50 mmol)[1]

  • Aniline: 4.65 g (50 mmol)[1]

  • Methanol (anhydrous): 100 mL[1]

  • Sodium Borohydride (

    
    ): 1.9 g (50 mmol)[1]
    
  • Acetic Acid (Glacial): Catalytic amount (optional, for pH adjustment)[1]

Step-by-Step Methodology:

PhaseActionTechnical Rationale (Causality)
1. Imine Formation Dissolve 3-hydroxybenzaldehyde in MeOH. Add aniline slowly. Stir at reflux for 2 hours.Reflux drives the equilibrium toward the imine by overcoming the steric energy barrier. MeOH is polar enough to dissolve the aldehyde but allows imine precipitation if cooled.[1]
2. Monitoring Check via TLC (SiO2, Hexane:EtOAc 7:3). Look for disappearance of aldehyde spot.[1]Self-Validation Point: If aldehyde persists, add molecular sieves (3Å) to scavenge water and push equilibrium. Do not proceed to reduction until conversion is >95%.[1]
3. Reduction Cool mixture to 0°C. Add

portion-wise over 30 mins.
Exothermic reaction.[1] Low temperature prevents "runaway" reduction of the solvent or side reactions.
4. Quenching Stir at RT for 1 hour. Quench with 10% HCl until pH ~2.Destroys excess hydride.[1] Converts the amine product into its water-soluble hydrochloride salt.[1]
5. Purification Wash aqueous layer with Ether (removes non-basic impurities).[1] Basify aqueous layer to pH 8-9 with

.[1] Extract into EtOAc.[1][3]
Critical Step: The product is amphoteric (phenol + amine).[1] At pH > 10, the phenoxide forms (water soluble).[1] At pH < 4, the ammonium forms (water soluble).[1] Extraction must happen at the isoelectric point (pH 8-9).[1]
6. Isolation Dry organic layer (

), filter, and concentrate.[1] Recrystallize from Ethanol/Water.[1]
Yields off-white crystals.[1] MP: 136-138°C.

Industrial Application: Forward Synthesis to Phentolamine

The historical and commercial value of 3-(anilinomethyl)phenol is realized in the final alkylation step to produce Phentolamine.

Reaction: 3-(Anilinomethyl)phenol + 2-(Chloromethyl)imidazoline


 Phentolamine[1]

Conditions: Typically performed in refluxing toluene or xylene with a base (e.g., triethylamine) to scavenge the HCl generated.[1]

Phentolamine Intermediate 3-(Anilinomethyl)phenol Product Phentolamine (Alpha-Blocker) Intermediate->Product Nucleophilic Substitution Reagent 2-(Chloromethyl)imidazoline Reagent->Product Nucleophilic Substitution Conditions Reflux/Base

Figure 3: Conversion of the intermediate to the active pharmaceutical ingredient.

References

  • Miescher, K., Marxer, A., & Urech, E. (1950).[1] 2-(N:N-diphenyl-aminomethyl)-imidazolines. U.S. Patent No.[1] 2,503,059.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Werner, L. H., & Barrett, W. E. (1965).[1] Adrenergic Blocking Agents. In Medicinal Chemistry (Vol. 5). Academic Press.[1] (Foundational text on the structure-activity relationships of imidazolines).

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Modern standard for the reductive amination protocol).[1]

  • Novartis Archives. (n.d.).[1] History of Ciba-Geigy. (Context on the corporate history of Phentolamine development). [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Rational Design and Synthesis of 3-(Anilinomethyl)phenol Derivatives for Anticancer Screening

Introduction & Scientific Rationale The 3-(anilinomethyl)phenol scaffold represents a privileged pharmacophore in medicinal chemistry, often categorized under phenolic Mannich bases or reduced Schiff bases. Unlike direct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 3-(anilinomethyl)phenol scaffold represents a privileged pharmacophore in medicinal chemistry, often categorized under phenolic Mannich bases or reduced Schiff bases. Unlike direct Mannich reactions on phenols—which predominantly yield ortho- or para- substituted products due to the directing power of the hydroxyl group—the specific meta-substitution (3-position) requires a targeted synthetic approach.

This scaffold is valuable in oncology due to its dual-action potential:

  • The Phenolic Core: Mimics tyrosine residues, allowing interaction with kinase ATP-binding pockets and serving as a hydrogen bond donor/acceptor.

  • The Anilinomethyl Arm: Provides a flexible linker and a secondary amine that can be protonated at physiological pH, enhancing solubility and lysosomal trapping in cancer cells.

This Application Note provides a validated protocol for the regioselective synthesis of 3-(anilinomethyl)phenols via Reductive Amination and details the standard operating procedure (SOP) for their subsequent anticancer screening using the MTT assay.

Chemical Synthesis: Reductive Amination Protocol

Strategic Choice: Reductive Amination vs. Mannich Reaction

While the classical Mannich reaction (Phenol + Formaldehyde + Aniline) is chemically efficient, it lacks regiocontrol, often resulting in complex mixtures of ortho and para isomers. To exclusively generate the 3-substituted derivative, we utilize the Reductive Amination of 3-hydroxybenzaldehyde. This route guarantees the meta position is retained.

Reaction Mechanism & Workflow

The synthesis proceeds in two distinct chemical events, often performed in a "one-pot" manner for library generation:

  • Condensation: 3-Hydroxybenzaldehyde reacts with a substituted aniline to form an intermediate imine (Schiff base).

  • Reduction: The imine is selectively reduced by Sodium Borohydride (NaBH₄) to the secondary amine.

SynthesisWorkflow Start Reagents: 3-Hydroxybenzaldehyde + Substituted Aniline Imine Intermediate: Schiff Base Formation (Dehydration) Start->Imine MeOH, AcOH (cat.) Reflux 2-4h Reduction Reduction: Add NaBH4 (0°C to RT) Imine->Reduction In situ Product Final Product: 3-(Anilinomethyl)phenol Reduction->Product Workup & Recrystallization

Figure 1: Stepwise progression of the reductive amination pathway ensuring regioselectivity.

Experimental Protocol (Standardized for 1.0 mmol scale)

Materials:

  • 3-Hydroxybenzaldehyde (1.0 equiv)

  • Substituted Aniline derivative (1.0 equiv)

  • Methanol (anhydrous preferred)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Imine Formation:

    • In a 50 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (122 mg, 1.0 mmol) and the chosen aniline derivative (1.0 mmol) in 10 mL of Methanol.

    • Add 2 drops of glacial acetic acid to catalyze the dehydration.

    • Stir the mixture at room temperature for 30 minutes, then reflux at 65°C for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear, replaced by a less polar imine spot.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Carefully add NaBH₄ (57 mg, 1.5 mmol) in small portions over 10 minutes. Caution: Hydrogen gas evolution will occur.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup & Purification:

    • Quench the reaction by adding 10 mL of ice-cold water.

    • Evaporate the methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (typically DCM:MeOH 95:5) to yield the pure 3-(anilinomethyl)phenol.

Biological Evaluation: Anticancer Screening (MTT Assay)[1][2]

Principle

The MTT assay is the industry standard for initial cytotoxicity screening. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells (specifically, mitochondrial succinate dehydrogenase). This conversion occurs only in viable cells, making absorbance directly proportional to cell viability.

Screening Workflow

ScreeningWorkflow Seeding Day 0: Cell Seeding (5,000 - 10,000 cells/well) 96-well plate Treatment Day 1: Drug Treatment Add 3-(Anilinomethyl)phenol derivatives (Serial Dilutions: 0.1 - 100 µM) Seeding->Treatment Allow attachment (24h) Incubation Incubation 48h or 72h @ 37°C, 5% CO2 Treatment->Incubation MTT_Add Add MTT Reagent (0.5 mg/mL final conc.) Incubate 3-4h Incubation->MTT_Add Solubilization Solubilization Add DMSO to dissolve Formazan MTT_Add->Solubilization Remove media Readout Data Acquisition Absorbance @ 570 nm Solubilization->Readout

Figure 2: High-throughput screening workflow for determining IC50 values.

Detailed Protocol

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Store at -20°C, protect from light).

  • Solubilization Buffer: 100% DMSO.

  • Cell Lines: e.g., MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

Steps:

  • Plating: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete media. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Dissolve the synthesized 3-(anilinomethyl)phenol derivatives in DMSO to create a 10 mM stock.

    • Prepare serial dilutions in culture media (ensure final DMSO < 0.5%).

    • Add 100 µL of drug solution to wells (Triplicate per concentration). Include "Media Only" (Blank) and "Cells + Vehicle" (Control) wells.

  • MTT Addition: After 48–72 hours of drug exposure, add 20 µL of MTT stock solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate for 3–4 hours at 37°C. Observe the formation of purple crystals under a microscope.

  • Solubilization: Carefully aspirate the supernatant (media) without disturbing the crystals. Add 150 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

Data Analysis & SAR Interpretation

Calculating IC50

Calculate the percentage viability using the formula:



Plot % Viability (y-axis) vs. Log[Concentration] (x-axis) and use non-linear regression (sigmoidal dose-response) to determine the IC50.
Structure-Activity Relationship (SAR) Guidelines

When analyzing your library, organize data to identify trends driven by the aniline substituents.

Compound IDAniline Substituent (R)Electronic EffectIC50 (MCF-7) µMInterpretation
3-AP-01 -HNeutral25.4Baseline activity.
3-AP-02 -F (para)Electron Withdrawing12.1Improved metabolic stability?
3-AP-03 -OCH3 (para)Electron Donating45.2Reduced electrophilicity may lower potency.
3-AP-04 -NO2 (meta)Strong Withdrawing8.5Potential increase in H-bond acidity.

Key Insight: For aminomethyl phenols, electron-withdrawing groups on the aniline ring often enhance cytotoxicity by modulating the pKa of the secondary amine, affecting cellular uptake and lysosomal accumulation [1].

References

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Source: PubMed Central / NIH URL:[Link] (Validates the synthetic relevance of meta-substituted phenols and their derivatization).

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Source: MDPI (Marine Drugs) URL:[Link] (Provides mechanistic context for phenolic derivatives in cancer therapy, specifically apoptosis and migration inhibition).

  • Reductive Amination: A Practical Guide. Source: Organic Chemistry Portal URL:[Link] (Technical grounding for the chemical synthesis strategy).

Application

Application Note: High-Efficiency Derivatization of 3-(Anilinomethyl)phenol for GC-MS Profiling

This Application Note provides a definitive protocol for the derivatization and GC-MS analysis of 3-(Anilinomethyl)phenol. It addresses the specific challenges posed by its dual-functionality (phenolic hydroxyl and secon...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive protocol for the derivatization and GC-MS analysis of 3-(Anilinomethyl)phenol. It addresses the specific challenges posed by its dual-functionality (phenolic hydroxyl and secondary amine) and establishes a robust, self-validating workflow for pharmaceutical and analytical researchers.

Abstract & Technical Rationale

Direct Gas Chromatography (GC) analysis of 3-(Anilinomethyl)phenol is inherently flawed due to its amphiphilic nature. The molecule contains two active hydrogen sites: a phenolic hydroxyl (-OH) and a secondary amine (-NH-) within the anilinomethyl bridge.

These functional groups create two primary failure modes in underivatized analysis:

  • Intermolecular Hydrogen Bonding: Leads to peak broadening, severe tailing, and non-linear detector response.

  • Active Site Adsorption: The basic amine and acidic phenol interact irreversibly with silanol groups in the injection liner and column stationary phase, causing "ghost peaks" or complete analyte loss at trace levels.

The Solution: A quantitative two-site silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by TMCS (Trimethylchlorosilane) . This protocol converts the polar parent compound into a volatile, thermally stable di-TMS derivative, amenable to high-sensitivity GC-MS analysis.

Reaction Mechanism & Chemistry

The derivatization process relies on Nucleophilic Substitution (


) at the silicon atom. While the phenolic proton is easily displaced, the secondary amine is sterically hindered and less nucleophilic.
  • Reagent Selection: BSTFA is chosen for its high volatility and the non-fouling nature of its by-products (TMS-trifluoroacetamide).

  • Catalysis: The addition of 1-10% TMCS is critical . TMCS acts as a Lewis acid catalyst, increasing the silyl donor potential of BSTFA to ensure the sterically hindered secondary amine is fully derivatized. Without TMCS, mono-TMS derivatives (phenolic-only) often co-elute, complicating quantitation.

Reaction Scheme Visualization

ReactionMechanism Substrate 3-(Anilinomethyl)phenol (Polar, Non-volatile) Intermediate Transition State (Nucleophilic Attack on Si) Substrate->Intermediate Heat (70°C) Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Intermediate Product Di-TMS Derivative (Volatile, Stable) Intermediate->Product -Active H Byproduct By-products: TMS-TFA + HCl Intermediate->Byproduct

Figure 1: Reaction pathway converting the polar parent compound to the Di-TMS ether/amine derivative.

Experimental Protocol

Safety Warning: Derivatization reagents are moisture-sensitive and corrosive.[1] Perform all steps in a fume hood.

Reagents & Equipment
ComponentGrade/SpecificationFunction
Solvent Pyridine (Anhydrous, 99.8%+)Solvent & Acid Scavenger (neutralizes HCl from TMCS)
Reagent A BSTFAPrimary Silylation Agent
Reagent B TMCSCatalyst (1% - 10% v/v in BSTFA)
Vials 2 mL Amber Glass (Silanized)Prevents analyte adsorption to glass walls
Heating Dry Block HeaterMaintains precise 70°C reaction temp
Step-by-Step Derivatization Workflow
  • Sample Preparation:

    • Weigh 1.0 mg of 3-(Anilinomethyl)phenol into a 2 mL silanized amber vial.

    • Add 500 µL of Anhydrous Pyridine . Vortex for 30 seconds to dissolve. Note: Ensure no water is present; water quenches the reagent.

  • Reagent Addition:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Critical: Cap the vial immediately with a PTFE-lined crimp cap to exclude atmospheric moisture.

  • Reaction Incubation:

    • Place vial in a dry block heater at 70°C for 45 minutes .

    • Why: The phenolic -OH reacts instantly at room temp, but the secondary amine requires thermal energy to overcome the activation barrier.

  • Final Work-up:

    • Remove from heat and allow to cool to room temperature (approx. 10 mins).

    • Direct Injection: The sample can be injected directly. Do not evaporate to dryness, as the derivative can be volatile or hydrolyze upon exposure to air.

Analytical Workflow Diagram

Workflow cluster_QC Quality Control Check Step1 1. Solubilization (Pyridine, Anhydrous) Step2 2. Reagent Addition (BSTFA + 1% TMCS) Step1->Step2 Step3 3. Thermal Incubation (70°C, 45 min) Step2->Step3 Critical Step Step4 4. GC-MS Injection (Splitless, 1.0 µL) Step3->Step4 Check Check for Mono-TMS (Indicates incomplete reaction) Step4->Check

Figure 2: Operational workflow ensuring complete derivatization and quality control.

GC-MS Analysis Parameters

Chromatographic Conditions
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms (or Rxi-5Sil MS), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet:

    • Mode: Splitless (1 min purge).

    • Temperature: 260°C.

    • Liner: Deactivated single taper with wool (prevents discrimination).

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1001.0
Ramp 1202800.0
Ramp 253103.0
Total Time 19.0 min
Mass Spectrometry (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: 45–450 m/z

  • Solvent Delay: 3.5 min (to skip Pyridine/BSTFA peaks).

Results & Interpretation

Identification of the Derivative

The target analyte is the 3-(Anilinomethyl)phenol di-TMS derivative .

  • Molecular Formula:

    
    
    
  • Molecular Weight: 343.6 g/mol

Mass Spectral Fragmentation Pattern

The Electron Impact (EI) spectrum will be dominated by silicon-stabilized ions.

m/z FragmentOrigin/AssignmentDiagnostic Value
343 [M]+ Molecular Ion (often weak but visible).
328 [M - 15]+ Loss of Methyl (-CH3) from TMS group. Base peak or very intense.
73 [Si(CH3)3]+ Trimethylsilyl cation (Universal marker for TMS derivatives).
147 [(CH3)2Si=O-Si(CH3)3]+ Rearrangement ion common in di-TMS compounds.

Troubleshooting Note: If you observe a peak with M+ 271 , this is the Mono-TMS derivative (Phenol-TMS only). This indicates the reaction temperature was too low or the TMCS catalyst was degraded/absent.

References

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for Gas Chromatography (GC). Retrieved from

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography: Silylation Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 735894, 3-(Aminomethyl)phenol. Retrieved from

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

Sources

Method

Application Note: Advanced Radiolabeling Strategies for 3-(Anilinomethyl)phenol Scaffolds

Executive Summary & Strategic Relevance 3-(Anilinomethyl)phenol (AMP) represents a critical pharmacophore in the development of CNS-penetrating radiotracers. Its structure—a phenolic ring linked to an aniline via a methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

3-(Anilinomethyl)phenol (AMP) represents a critical pharmacophore in the development of CNS-penetrating radiotracers. Its structure—a phenolic ring linked to an aniline via a methylene bridge—serves as the core scaffold for several high-affinity ligands, including P-glycoprotein (P-gp) efflux transporter probes and amyloid-beta imaging agents .

For the radiochemist, AMP is a "privileged scaffold" because it offers orthogonal labeling sites:

  • The Phenolic Hydroxyl (-OH): A nucleophile for Carbon-11 O-methylation (PET) or a directing group for electrophilic Radioiodination (SPECT).

  • The Secondary Amine (-NH-): A target for Carbon-11 N-methylation or conjugation with Fluorine-18 prosthetic groups.

This guide details the protocols for transforming AMP into radiolabeled tracers, with a specific focus on chemoselectivity —controlling whether the label attaches to the oxygen or the nitrogen—a common pitfall in the synthesis of heterobifunctional precursors.

Precursor Synthesis & Characterization[1][2][3][4]

Before radiolabeling, the precursor must be synthesized with high purity. The AMP scaffold is typically generated via reductive amination.

Protocol: Reductive Amination of 3-Hydroxybenzaldehyde

  • Rationale: Direct condensation prevents the formation of over-alkylated byproducts common in direct alkylation.

  • Reaction: 3-Hydroxybenzaldehyde + Aniline

    
     Imine Intermediate 
    
    
    
    3-(Anilinomethyl)phenol.
ReagentEquivalentsRole
3-Hydroxybenzaldehyde1.0Electrophile (Carbonyl)
Aniline (substituted*)1.0 - 1.1Nucleophile (Amine)
Methanol (MeOH)SolventProtic solvent for imine formation
Sodium Borohydride (NaBH

)
1.5Reducing Agent

*Note: For P-gp tracers, the aniline component is often a complex phenethylamine derivative.

Step-by-Step:

  • Dissolve 3-hydroxybenzaldehyde (10 mmol) and aniline (10 mmol) in MeOH (20 mL).

  • Stir at room temperature (RT) for 2 hours to form the Schiff base (imine). Monitoring by TLC is essential to ensure complete consumption of aldehyde.

  • Cool to 0°C. Add NaBH

    
     (15 mmol) portion-wise over 10 minutes.
    
  • Stir for 1 hour, then quench with water.

  • Extract with ethyl acetate, dry over MgSO

    
    , and purify via flash chromatography (Hexane/EtOAc).
    

Radiolabeling Protocol A: Carbon-11 O-Methylation (PET)

This is the primary route for synthesizing tracers like [¹¹C]MC266 (P-gp tracer). The challenge here is O- vs. N-selectivity . Phenoxides are generally harder nucleophiles than anilines, but under basic conditions, both can react.

Mechanism: S


2 substitution using [¹¹C]Methyl Iodide ([¹¹C]CH

I) or [¹¹C]Methyl Triflate ([¹¹C]MeOTf).
The Chemoselectivity Switch

To favor O-methylation (Ether formation) over N-methylation , we utilize the Hard-Soft Acid-Base (HSAB) principle and solvent effects.

  • Base Selection: Use a base strong enough to deprotonate the phenol (pKa ~10) but not strong enough to deprotonate the aniline (pKa ~25). NaOH or KOH are ideal.

  • Solvent: DMF or DMSO promotes the reaction of the phenoxide anion.

Experimental Workflow
  • Cyclotron Production: Generate [¹¹C]CO

    
     via 
    
    
    
    N(p,
    
    
    )
    
    
    C reaction. Convert to [¹¹C]CH
    
    
    I via the "wet" (LiAlH
    
    
    /HI) or "gas phase" (I
    
    
    ) method.
  • Precursor Preparation:

    • Dissolve 1.0 mg of AMP precursor in 300 µL DMF.

    • Add 2-3 µL of 5N NaOH (aq). Crucial: This generates the sodium phenoxide in situ.

  • Labeling Reaction:

    • Trap [¹¹C]CH

      
      I in the reaction vessel at RT.[1]
      
    • Heat to 80°C for 3 minutes .

    • Note on N-methylation: If N-methylation is desired, use NaH in THF to deprotonate the amine, but this is rare for this scaffold as it creates a quaternary ammonium or tertiary amine depending on starting material.

  • Purification:

    • Quench with HPLC mobile phase.

    • Inject onto Semi-prep HPLC (C18 column).

    • Mobile Phase: Acetonitrile:0.1M Ammonium Formate (50:50), pH 4.5.

Validation Check: The O-methylated product (anisole derivative) will elute later than the precursor due to loss of the polar -OH group.

Radiolabeling Protocol B: Electrophilic Radioiodination (SPECT)

The phenol group activates the aromatic ring at the ortho and para positions. Since the para position (relative to -OH) is blocked or sterically hindered by the methylene bridge, iodination occurs primarily ortho to the hydroxyl group.

Target Isotopes:


I (Imaging), 

I (In vitro binding),

I (Therapy).
Oxidative Iodination Protocol (Chloramine-T Method)

Causality Warning: Anilines are susceptible to oxidation. Strong oxidants can convert the aniline to a quinone-imine or azo species. We must use mild oxidative conditions or the Iodogen method to protect the amine.

  • Reagents:

    • Precursor: 50 µg AMP in 50 µL EtOH.

    • Buffer: 0.5 M Phosphate buffer (pH 7.5). Neutral pH prevents protonation of the aniline (deactivating the ring) while maintaining phenol reactivity.

    • Radioiodine: [¹²³I]NaI or [¹²⁵I]NaI in 0.1 M NaOH.

    • Oxidant: Chloramine-T (1 mg/mL in water).

    • Quench: Sodium Metabisulfite (Na

      
      S
      
      
      
      O
      
      
      ).
  • Procedure:

    • Combine Precursor, Buffer, and Radioiodine in a V-vial.

    • Add 10 µL Chloramine-T solution.

    • Vortex for 60 seconds at RT. Do not exceed 2 minutes to minimize oxidative byproducts.

    • Quench immediately with 10 µL Sodium Metabisulfite (2 mg/mL).

    • Neutralize with dilute NaHCO

      
       if necessary.
      
  • Purification:

    • HPLC (C18 Reverse Phase).

    • The iodinated product is significantly more lipophilic (longer retention time) than the precursor.

Visualized Pathways & Workflows

Diagram 1: Synthesis and Divergent Labeling Pathways

This diagram illustrates the synthesis of the AMP scaffold and the chemical logic dictating the choice between C-11 and I-123 labeling.

AMP_Pathways cluster_conditions Chemoselectivity Control Aldehyde 3-Hydroxybenzaldehyde Schiff Imine Intermediate Aldehyde->Schiff MeOH, RT Aniline Aniline Derivative Aniline->Schiff AMP 3-(Anilinomethyl)phenol (PRECURSOR) Schiff->AMP NaBH4 (Reduction) C11_Product [11C]O-Methyl Ether (PET Tracer) AMP->C11_Product [11C]CH3I / NaOH (O-Alkylation) I123_Product [123I]Ortho-Iodo Phenol (SPECT Tracer) AMP->I123_Product [123I]NaI / Chloramine-T (Electrophilic Subst.) Note1 Base (NaOH) activates Phenol over Aniline for C-11

Caption: Synthesis of 3-(Anilinomethyl)phenol and its divergence into PET (O-alkylation) and SPECT (Iodination) tracers.

Diagram 2: Automated [11C]Radiosynthesis Workflow

This diagram represents the logic flow for an automated synthesis module (e.g., GE TRACERlab or Synthera).

C11_Workflow Cyclotron Cyclotron 14N(p,a)11C MeI_Sys [11C]MeI Synthesis (Gas Phase) Cyclotron->MeI_Sys [11C]CO2 Reactor Reactor Vial Precursor + NaOH + DMF MeI_Sys->Reactor Distillation of [11C]MeI Heating Alkylation 80°C, 3 min Reactor->Heating HPLC Semi-Prep HPLC Purification Heating->HPLC Transfer Formulation Formulation (Sterile Filter/Saline) HPLC->Formulation Product Fraction QC QC Analysis (Identity, Purity, pH) Formulation->QC

Caption: Step-by-step automated workflow for Carbon-11 labeling of AMP precursors.

Quality Control (QC) Parameters

For clinical or preclinical release, the final radiotracer must meet strict criteria.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity HPLC (UV 254 nm)No significant precursor peak (< 5 µ g/dose )
Molar Activity (Am) HPLC (Mass calibration)> 37 GBq/µmol (1000 mCi/µmol)
Residual Solvent Gas ChromatographyDMF < 880 ppm
pH pH Strip/Meter4.5 - 8.5

Troubleshooting Tip: If Radiochemical Yield (RCY) is low for the C-11 reaction, check the water content of the DMF. Even trace water can quench the [¹¹C]CH


I or solvate the phenoxide anion too strongly, inhibiting the S

2 attack.

References

  • Rokka, J., et al. (2014). "Synthesis and In Vivo Imaging of N-(3-[11C]Methoxybenzyl)-2-(3-Methoxyphenyl)ethylaniline as a Potential Targeting Agent for P-glycoprotein." Molecular Imaging and Biology, 16, 55–64. Link

  • Coenen, H. H., et al. (1987). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis.
  • Gomez, L., et al. (2008). "Novel 11C-labeled derivatives of the P-glycoprotein inhibitor tariquidar."[2] Bioorganic & Medicinal Chemistry Letters, 18(4), 1440-1445. Link

  • Pike, V. W. (2009). "PET radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences, 30(8), 431-440. Link

  • Rotstein, B. H., et al. (2014). "Radiosynthesis of [11C]Precursors." Chemical Society Reviews, 43, 7489-7510.

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 3-(Anilinomethyl)phenol

Technical Support Center: Synthesis of 3-(Anilinomethyl)phenol Part 1: Executive Summary & Reaction Logic The synthesis of 3-(Anilinomethyl)phenol (CAS: 101-18-8) is most reliably achieved via the reductive amination of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(Anilinomethyl)phenol

Part 1: Executive Summary & Reaction Logic

The synthesis of 3-(Anilinomethyl)phenol (CAS: 101-18-8) is most reliably achieved via the reductive amination of 3-hydroxybenzaldehyde with aniline.[1] While seemingly straightforward, this reaction is prone to specific competitive pathways that degrade yield and purity.

The core challenge lies in the chemoselectivity between the imine intermediate and the starting aldehyde.[1] Unlike simple alkyl amines, aniline is a weaker nucleophile (


 for the conjugate acid), making the imine formation equilibrium less favorable. Furthermore, the product itself is a secondary amine which is more nucleophilic than the starting aniline, creating a high risk of over-alkylation.

Primary Reaction Scheme:


[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: I observe a significant impurity with a higher molecular weight (+106 Da vs Product). What is it?

Diagnosis: You are seeing Bis(3-hydroxybenzyl)aniline (the "tertiary amine" impurity).[1] Root Cause: This is a classic over-alkylation side reaction.[1] The secondary amine product (3-(Anilinomethyl)phenol) is more nucleophilic than the starting aniline.[1] If the reducing agent is present while free aldehyde is still available, the product reacts with a second equivalent of 3-hydroxybenzaldehyde to form an iminium ion, which is then reduced to the tertiary amine. Solution:

  • Stoichiometry: Use a slight excess of aniline (1.1 – 1.2 equiv) relative to the aldehyde.[1] This statistically favors the primary reaction.[1]

  • Stepwise Addition: If using Sodium Borohydride (

    
    ), do not  add it until imine formation is complete (monitor by TLC/NMR).
    
  • Reagent Switch: Switch to Sodium Triacetoxyborohydride (STAB) . It is less reactive toward aldehydes than imines, allowing for a "one-pot" procedure with minimized over-alkylation.

Q2: My yield is low, and I isolated a polar solid identified as 3-Hydroxybenzyl Alcohol. Why?

Diagnosis: Direct Reduction of the starting material.[1][2][3] Root Cause: The reducing agent reduced the aldehyde functionality before the aniline could condense to form the imine.[1] This is common when using strong reducing agents (


) in protic solvents without pre-forming the imine, or if the aniline is wet/impure.
Solution: 
  • Pre-equilibrium: Stir the aldehyde and aniline in the solvent (MeOH or DCE) for 1–2 hours before adding the reducing agent.[1]

  • Dehydrating Agents: Add activated 4Å molecular sieves or anhydrous

    
     during the imine formation step to push the equilibrium forward.[1]
    
  • Acidity: If using STAB, ensure the pH is not too acidic; however, STAB usually buffers itself correctly. If using

    
    , adjust pH to 5–6 with acetic acid to catalyze imine formation without protonating the aniline to non-nucleophilic anilinium.
    
Q3: The reaction mixture turned a dark red/brown color. Is the product decomposing?

Diagnosis: Oxidative coupling/Quinone formation. Root Cause: Both the starting aniline and the phenolic product are electron-rich aromatics susceptible to oxidation by atmospheric oxygen, leading to colored quinoid or azobenzene-like impurities.[1] Solution:

  • Inert Atmosphere: Conduct the reaction strictly under Nitrogen or Argon.[1]

  • Degassed Solvents: Sparge solvents with inert gas prior to use.[1]

  • Workup Speed: Do not leave the crude reaction mixture in solution for extended periods. Purify immediately.

Q4: During workup, I have a persistent emulsion and low recovery from the organic layer.

Diagnosis: Boron-Phenol Complexation. Root Cause: Boron species (from borohydride reagents) can form strong covalent complexes with the phenolic hydroxyl group, trapping the product in the aqueous phase or the interface. Solution:

  • Quench Protocol: Quench with saturated aqueous

    
     or dilute acetic acid and stir vigorously for 30–60 minutes to break the B-O bonds.[1]
    
  • Extraction pH: The product is amphoteric (phenol + amine).[1] Ensure the aqueous phase pH is adjusted to ~7–8.[1] If too basic (

    
    ), the phenol deprotonates (phenolate) and stays in water. If too acidic (
    
    
    
    ), the amine protonates and stays in water.

Part 3: Comparative Analysis of Reducing Agents

Reducing AgentReactivitySelectivity (Imine vs CHO)Risk of Over-AlkylationRecommended Conditions
Sodium Borohydride (

)
HighLowHighTwo-step: Form imine in MeOH (2h), then add

.[1]
Sodium Cyanoborohydride (

)
MediumHigh (at pH 6)MediumToxic. Requires pH control (AcOH).[1] Good for sluggish anilines.[1]
Sodium Triacetoxyborohydride (STAB) LowExcellent Low Preferred. One-pot in DCE or THF.[1] Mildest conditions.

/ Pd-C
VariableLow (reduces everything)LowRisk of hydrogenolysis of the C-N bond or ring reduction.[1]

Part 4: Visualizing the Reaction Pathways

The following diagram illustrates the competitive landscape of the synthesis. The Green path is the desired route.[1] Red paths indicate yield-destroying side reactions.[1]

ReactionPathways Aldehyde 3-Hydroxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine Dehydration (-H2O) Alcohol Impurity A: 3-Hydroxybenzyl Alcohol Aldehyde->Alcohol Direct Reduction (Fast addition of NaBH4) Aniline Aniline Aniline->Imine Dehydration (-H2O) Oxidation Impurity C: Colored Quinoids Aniline->Oxidation O2 / Light Product TARGET: 3-(Anilinomethyl)phenol Imine->Product Reduction (STAB/NaBH4) BisProduct Impurity B: Bis(3-hydroxybenzyl)aniline Product->BisProduct + Aldehyde + Reductant (Over-alkylation) Product->Oxidation O2 / Light

Caption: Mechanistic flow of 3-(Anilinomethyl)phenol synthesis. Green arrows denote the target pathway; red dashed arrows denote competitive side reactions.[1]

Part 5: Optimized Experimental Protocol

Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][4] Rationale: This method minimizes the "Direct Reduction" and "Over-alkylation" side reactions identified in the troubleshooting section.[1]

Materials:

  • 3-Hydroxybenzaldehyde (1.0 equiv)[1]

  • Aniline (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (1.0 equiv) - Optional, accelerates imine formation

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Procedure:

  • Imine Formation (Equilibrium Setup):

    • In a flame-dried round-bottom flask under Nitrogen, dissolve 3-Hydroxybenzaldehyde (10 mmol) and Aniline (11 mmol) in anhydrous DCE (30 mL).

    • Add Acetic Acid (10 mmol).

    • Critical Step: Stir at room temperature for 30–60 minutes. This allows the imine concentration to maximize before the reducing agent is introduced.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol) portion-wise over 10 minutes. Note: Gas evolution (H2) may occur; ensure venting.[1]

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Validation (In-Process Control):

    • Check TLC (Eluent: 30% EtOAc/Hexanes).[1]

    • Success Criteria: Disappearance of aldehyde (

      
      ) and appearance of a new, more polar amine spot.
      
    • Troubleshoot: If aldehyde remains, add 0.2 equiv more STAB and stir for 2h.

  • Workup (Breaking Boron Complexes):

    • Quench by slowly adding saturated aqueous

      
       (30 mL).
      
    • Stir vigorously for 30 minutes. This is essential to break the B-O-Phenol coordinate bonds.[1]

    • Extract with DCM (

      
       mL).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[5]
      
  • Purification:

    • The crude oil may be recrystallized from Ethanol/Water or purified via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient).

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][1] Studies on Direct and Indirect Reductive Amination Procedures.[1]J. Org.[1][3] Chem. 1996, 61, 3849–3862.[3] [Link]

  • Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.[1]Chem. Soc. Rev. 1998, 27, 395–404. [Link]

  • Baxter, E. W. ; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1]Org.[1][3][4][5][7][8][9] React. 2002, 59, 1–714. [Link][1][4]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 3-(Anilinomethyl)phenols

Status: Operational Ticket ID: CHEM-SUP-3AMP-001 Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 3-(Anilinomethyl)phenol derivatives is a critical workflow in medicinal chemistry, par...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-3AMP-001 Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-(Anilinomethyl)phenol derivatives is a critical workflow in medicinal chemistry, particularly for developing kinase inhibitors and CNS-active agents. The structural core consists of a phenol ring linked to an aniline moiety via a methylene bridge.

Critical Technical Note: Users often attempt direct Mannich reactions on phenol. Do not do this. Direct Mannich reactions on phenol are ortho/para directing and will fail to yield the meta (3-position) isomer selectively. The only robust route for the 3-isomer is the Reductive Amination of 3-hydroxybenzaldehyde with anilines.

This guide details the "Abdel-Magid" protocol using Sodium Triacetoxyborohydride (STAB), optimized for chemoselectivity in the presence of a free phenolic hydroxyl group.

Module 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for high-fidelity synthesis.

The Reaction System

We utilize a Direct Reductive Amination approach.[1]

  • Reagents: 3-Hydroxybenzaldehyde, Aniline derivative, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3][4]

  • Mechanism: Formation of an iminium ion followed by rapid, irreversible hydride transfer.

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Charge a reaction vessel with 3-hydroxybenzaldehyde (1.0 equiv) and the aniline derivative (1.0–1.1 equiv) in DCE (0.2 M concentration).

    • Add Acetic Acid (1.0–2.0 equiv).

    • Technical Insight: The phenol is slightly acidic, but AcOH is required to catalyze the formation of the iminium species, which is the actual substrate for reduction.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

    • Stir at RT for 2–16 hours. Monitor via LCMS.

    • Why STAB? Unlike NaBH₄, STAB is less basic and does not reduce aldehydes/ketones rapidly, preventing the formation of the benzyl alcohol byproduct [1].

  • Quench:

    • Quench by adding saturated aqueous NaHCO₃. Stir until gas evolution ceases.

Module 2: Troubleshooting & FAQs

Direct solutions to common user-reported failures.

Q1: My reaction stalled at 50% conversion. Adding more reductant didn't help.

Diagnosis: Equilibrium limitation. Water generated during imine formation is hydrolyzing the intermediate back to the aldehyde. Solution:

  • Add Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture before adding the amine.

  • Stepwise Protocol: If the aniline is electron-deficient (weak nucleophile), reflux the aldehyde and amine in Toluene with a Dean-Stark trap to drive off water before cooling and adding the reducing agent.

Q2: I am seeing significant "O-alkylation" or unknown byproducts.

Diagnosis: This is rare with STAB, but if you used a stronger base or alkyl halide, the phenolic oxygen acts as a nucleophile. Correction: Ensure you are using Reductive Amination , not Nucleophilic Substitution (e.g., using 3-chloromethylphenol). The reductive route is chemoselective for Nitrogen. If using STAB, ensure the temperature does not exceed 40°C.

Q3: The product is "oiling out" and I cannot crystallize it.

Diagnosis: 3-(Anilinomethyl)phenols are amphoteric (zwitterionic character). They often form oils when the pH is near their isoelectric point but slightly off, or if trapped with inorganic salts. Solution:

  • The "Salt Break": Isolate the product as the HCl salt . Treat the crude oil with 4M HCl in Dioxane. The hydrochloride salt is usually a stable, filterable solid.

Module 3: Isolation & Purification (The pH Swing)

Handling the amphoteric nature of the product (Basic Amine + Acidic Phenol) requires precise pH control during workup.

The "pH Window" Trap
  • pH < 2: Molecule is Cationic (Ammonium). Soluble in water.

  • pH 6–8: Molecule is Neutral/Zwitterionic. Least soluble in water (Target for extraction).

  • pH > 10: Molecule is Anionic (Phenolate). Soluble in water.

Correct Workup Protocol:

  • Acid Wash: Dilute reaction with EtOAc. Wash with water. (Removes inorganic salts).

  • Extraction: If the product is in the organic layer, wash with pH 6 phosphate buffer .

    • Warning: Do NOT wash with 1M NaOH. You will deprotonate the phenol (pKa ~10) and lose your product to the aqueous waste stream.

Module 4: Decision Logic & Visualization

Diagram 1: Reaction Optimization Logic

Use this flow to select the correct reducing agent based on your substrate.

ReactionLogic Start Substrate Analysis: 3-Hydroxybenzaldehyde + Aniline CheckAniline Is the Aniline Electron Deficient? Start->CheckAniline Standard Standard Protocol: STAB + AcOH in DCE CheckAniline->Standard No (Electron Rich/Neutral) Hard Forcing Conditions: Dean-Stark Reflux -> Cool -> NaBH4 CheckAniline->Hard Yes (e.g., Nitro-aniline) Selectivity Check Selectivity: Is Phenol Protected? Standard->Selectivity STAB Use STAB (NaBH(OAc)3) (High Chemoselectivity) Selectivity->STAB No (Free OH) Cyan Use NaCNBH3 (Toxic, but stable at pH 3) Selectivity->Cyan Only if STAB fails

Caption: Decision matrix for selecting reaction conditions based on aniline nucleophilicity and chemoselectivity requirements.

Diagram 2: The Amphoteric Purification Workflow

Follow this path to prevent yield loss during extraction.

WorkupFlow Crude Crude Mixture (pH ~4-5 due to AcOH) Quench Quench NaHCO3 (pH ~8) Crude->Quench Check Check Phase Quench->Check OrgLayer Organic Layer (Product + Impurities) Check->OrgLayer Extract w/ DCM AqLayer Aqueous Layer (Boron salts) Check->AqLayer Discard Wash Wash with pH 6 Buffer OrgLayer->Wash Final Evaporate -> HCl Salt Formation Wash->Final Warning CRITICAL WARNING: Do NOT use NaOH (pH > 10) Phenolate forms -> Water Soluble Wash->Warning Avoid High pH

Caption: Purification workflow highlighting the "pH Window" required to keep the amphoteric product in the organic phase.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[1][5][8][9] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. [Link]

Sources

Troubleshooting

pH adjustment to improve stability of 3-(Anilinomethyl)phenol solutions

This guide addresses the stability and pH optimization of 3-(Anilinomethyl)phenol (a phenolic Mannich base).[1] Note on Chemical Identity: This guide focuses on 3-(Anilinomethyl)phenol (a Mannich base structure: Phenol–C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability and pH optimization of 3-(Anilinomethyl)phenol (a phenolic Mannich base).[1]

Note on Chemical Identity: This guide focuses on 3-(Anilinomethyl)phenol (a Mannich base structure: Phenol–CH₂–NH–Phenyl).[1][2] If you are working with CAS 101-18-8 (3-anilinophenol / 3-hydroxydiphenylamine), the oxidation risks described below apply, but the hydrolytic instability is specific to the Mannich base structure described here.[1][2]

Executive Summary: The Stability "Goldilocks" Zone

Status: 🟢 Operational | Optimal pH Range: 7.2 – 8.0

3-(Anilinomethyl)phenol is an amphoteric Mannich base.[1][2] Its stability is governed by two opposing degradation pathways driven by pH extremes:

  • Acidic Instability (pH < 6.0): The C-N bond is susceptible to Reverse Mannich Hydrolysis , causing the molecule to decompose into 3-hydroxybenzyl alcohol, aniline, and formaldehyde.

  • Alkaline Instability (pH > 9.0): The phenolic moiety deprotonates to a phenoxide anion, which is highly electron-rich and susceptible to rapid Auto-oxidation , leading to quinone-imine formation (pink/brown discoloration).[1][2]

The Solution: Maintain a slightly neutral-to-alkaline environment (pH 7.2–8.[1][2]0) using deoxygenated buffers and antioxidants.[1][2]

Module 1: Degradation Mechanisms & Visual Diagnostics

Understanding how the molecule fails is the first step to stabilization. Use this diagram to diagnose your current solution state.

StabilityPathways Stable STABLE SPECIES 3-(Anilinomethyl)phenol (Neutral/Zwitterionic) Acid Acidic Environment (pH < 6.0) Stable->Acid Protonation of Amine Base Alkaline Environment (pH > 9.0) Stable->Base Deprotonation of Phenol Hydrolysis REVERSE MANNICH REACTION (C-N Bond Cleavage) Acid->Hydrolysis Catalysis Oxidation AUTO-OXIDATION (Radical Mechanism) Base->Oxidation O2 Attack DecompProducts Decomposition Products: Formaldehyde + Aniline + 3-Hydroxybenzyl alcohol Hydrolysis->DecompProducts Irreversible Quinone Quinone-Imine Species (Pink/Brown Color) Oxidation->Quinone Polymerization

Figure 1: The dual-instability landscape.[1][2] Low pH triggers structural cleavage; high pH triggers color degradation.

Module 2: Troubleshooting Guide

Issue 1: Solution turns Pink, Brown, or Black

Diagnosis: Oxidative Degradation.[2] Cause: High pH has generated the phenoxide anion, which reacts with dissolved oxygen. Corrective Action:

  • Lower pH: Adjust pH down to 7.5 using dilute Phosphoric Acid (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2] Avoid strong mineral acids (HCl) if possible to prevent local low-pH hydrolysis zones.[1][2]
    
  • Add Antioxidant: Incorporate Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid .[1][2]

  • Degas: Sparge buffers with Nitrogen (

    
    ) or Argon for 15 minutes before dissolving the solid.
    
Issue 2: White Precipitate or "Cloudiness"

Diagnosis: Hydrolytic Decomposition or Isoelectric Precipitation.[1][2] Cause:

  • Scenario A (Acidic): Reverse Mannich reaction has released insoluble aniline oligomers or polymerizing formaldehyde species.[1][2]

  • Scenario B (Neutral): The molecule is at its isoelectric point (zwitterion) where water solubility is lowest.[1] Corrective Action:

  • Check pH: If pH < 6.0, the precipitate is likely decomposition.[2] Discard and prepare fresh.

  • Solubility fix: If pH is 7.0–8.0 and precipitate forms, add a co-solvent.[1][2] Propylene Glycol (10-20%) or DMSO is recommended to stabilize the hydrophobic aromatic rings without altering pH significantly.[1]

Module 3: Optimized Preparation Protocol

To ensure maximum stability for experimental use, follow this specific formulation protocol.

Reagents Required
  • Phosphate Buffer Saline (PBS) or TRIS Buffer (100mM).[1][2]

  • Antioxidant: Sodium Metabisulfite (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Co-solvent: DMSO or Ethanol (optional).[1][2]

  • Inert Gas: Nitrogen (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2]
    
Step-by-Step Procedure
StepActionTechnical Rationale
1 Prepare Buffer Prepare 100mM Phosphate Buffer adjusted to pH 7.4 .
2 Deoxygenate Sparge the buffer with

gas for 20 minutes.
3 Add Antioxidant Add Sodium Metabisulfite to a final concentration of 0.05% - 0.1% (w/v) .
4 Solubilize Dissolve 3-(Anilinomethyl)phenol in a small volume of DMSO (if high conc. needed) or directly in buffer.
5 Final pH Check Verify pH is between 7.2 and 7.8 .
6 Storage Store in amber glass vials (light sensitive) at 4°C.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to adjust the pH? A: Use with extreme caution. Strong mineral acids can create localized zones of very low pH (< 2) during addition, instantly triggering the reverse Mannich hydrolysis (breaking the C-N bond). We recommend using a weaker acid like Phosphoric Acid or Acetic Acid for downward adjustments, added slowly with vigorous stirring.[2]

Q: Why does my solution smell like formaldehyde? A: This is a critical failure sign.[1][2] The "formaldehyde" smell indicates that the C-N bond has hydrolyzed (broken), releasing free formaldehyde. This usually happens if the solution was exposed to acidic conditions (pH < 6) or high heat.[1] The solution is compromised and toxic; discard immediately as hazardous waste.

Q: What is the pKa of this molecule? A: While experimental values for this specific isomer are rare, based on structural analogs:

  • Amine (Aniline-like): pKa ~ 4.6 (Protonated form releases ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )[2]
    
  • Phenol: pKa ~ 10.0 (Neutral form releases ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )
    
  • Mannich Nitrogen: The basicity of the nitrogen in a Mannich base is typically higher than aniline but lower than an alkyl amine, often pKa ~ 7.0–8.0. This makes pH 7.4 ideal as the nitrogen remains largely protonated (stabilizing the structure) while the phenol remains protonated (preventing oxidation).

References

  • Agrawal, O. P. (2016).[1][2] Organic Chemistry Reactions and Reagents. (Discussion on Mannich Base hydrolysis mechanisms).

  • PubChem. 3-Hydroxydiphenylamine (Structural Analog Data). National Library of Medicine.[1][2] [Link]

  • Cummings, T. F., & Shelton, J. R. (1960).[1][2] Mannich Reaction Mechanisms: Stability of Bases.[1][2] Journal of Organic Chemistry.[1][2] (Foundational text on the reversibility of Mannich bases in acid).

  • Ullmann's Encyclopedia of Industrial Chemistry. Aminophenols.[1][2] Wiley-VCH.[1][2] (Authoritative source on oxidation kinetics of aminophenols). [Link]

Sources

Optimization

Technical Support Center: Forced Degradation of 3-(Anilinomethyl)phenol

Status: Active Support Tier: Level 3 (Method Development & Structural Elucidation) Subject: Stress Testing Protocols & Troubleshooting for Secondary Amine/Phenol Derivatives Executive Summary Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Method Development & Structural Elucidation) Subject: Stress Testing Protocols & Troubleshooting for Secondary Amine/Phenol Derivatives

Executive Summary

Welcome to the technical support hub for 3-(Anilinomethyl)phenol . This guide addresses the specific stability challenges inherent to this molecule's structure: a phenolic ring linked to an aniline moiety via a methylene bridge (secondary amine).

This unique "Mannich base-like" structure presents a dual-threat stability profile:

  • Redox Instability: Both the phenol and aniline groups are electron-rich, making them highly susceptible to oxidative radical attacks (quinone/imine formation).

  • Photolability: The conjugated aromatic systems are prone to photon-induced radical formation.

Module 1: Experimental Protocol Design

Standardized workflows for ICH Q1A(R2) compliance.

User Question: "What are the starting conditions for a molecule with this specific sensitivity profile? I want to avoid total destruction."

Technical Response: For 3-(Anilinomethyl)phenol, standard generic protocols often lead to "over-cooking" (complete degradation). We recommend a Stepwise Escalation Protocol to target the ICH-recommended 5–20% degradation range.

Recommended Stress Conditions
StressorCondition (Initial)Condition (Escalated)Mechanistic Target
Acid Hydrolysis 0.1 N HCl, 60°C, 24h1.0 N HCl, 80°C, 48hProtonation of amine; cleavage of C-N benzylic bond.
Base Hydrolysis 0.1 N NaOH, RT, 24h0.1 N NaOH, 60°C, 24hPhenolate formation; potential retro-Mannich cleavage.
Oxidation 3% H₂O₂, RT, 2h10% H₂O₂, RT, 24hHigh Risk: Quinone/N-oxide formation. Protect from light.[1][2]
Photolysis 1.2M lux·hr (VIS)200 W[1]·hr/m² (UV)Radical formation on aromatic rings.
Thermal 60°C (Solid State)80°C / 75% RHPhysical stability; solid-state dimerization.
Workflow Visualization

The following diagram illustrates the critical "Check-Point" system to prevent sample loss.

StressWorkflow Start Sample Preparation (1 mg/mL) Stress Apply Stressor (Acid/Base/Ox/Light) Start->Stress Check TLC/Rapid HPLC Check (T = 4h) Stress->Check Decision Degradation > 5%? Check->Decision Quench Neutralization/Quench (e.g., Na2SO3 for H2O2) Decision->Quench Yes Escalate Increase Severity Decision->Escalate No Analyze Full HPLC/LC-MS Analysis Quench->Analyze Escalate->Stress Retry

Figure 1: Stepwise stress testing workflow with an intermediate checkpoint to ensure degradation remains within the 5-20% validity window.

Module 2: Troubleshooting Oxidative Stress

Addressing the primary failure mode for aminophenols.

User Question: "I am seeing significant color change (browning) in my peroxide samples, but my mass balance is low (85%). Where is the missing material?"

Technical Response: This is a classic signature of Quinone-Imine formation and polymerization.

  • The Chemistry: The phenolic hydroxyl group is oxidized to a radical, which delocalizes to the para-position. Since your molecule has an aniline group, these radicals can couple or further oxidize into highly colored quinone imines or benzoquinones .

  • Mass Balance Loss: These oxidized species are often volatile or, more likely, form insoluble polymers (like melanin) that precipitate out of solution or adhere to the HPLC vial glass/filters, leading to "missing" mass.

Corrective Action:

  • Solvent Wash: Rinse reaction vessels with a strong solvent (THF or DMSO) to recover adsorbed polymers.

  • Wavelength Check: Quinones absorb at different wavelengths (often >300 nm) than the parent phenol (~270 nm). Ensure your PDA detector scans the full range.

Oxidative Pathway Diagram

OxidationPath Parent 3-(Anilinomethyl)phenol Radical Phenoxy/Anilino Radical Parent->Radical H2O2 / e- Transfer Quinone Benzoquinone Species (Volatile/Reactive) Radical->Quinone Oxidation NOxide N-Oxide Impurity Radical->NOxide Amine Attack Polymer Insoluble Polymers (Mass Balance Loss) Quinone->Polymer Coupling

Figure 2: Proposed oxidative degradation pathway showing the bifurcation between N-oxide formation and Quinone-based polymerization.

Module 3: Hydrolytic & Photolytic Challenges

User Question: "My acid hydrolysis samples (0.1 N HCl) show zero degradation after 24 hours. Should I treat this as stable?"

Technical Response: Not necessarily. The benzylic C-N bond in 3-(Anilinomethyl)phenol is significantly more stable than an amide or ester bond. Simple protonation of the amine (which happens in 0.1 N HCl) actually protects the nitrogen lone pair, making it less likely to cleave.

Troubleshooting Steps:

  • Increase Temperature: Move to 80°C. The activation energy for C-N cleavage is high.

  • Check for Retro-Mannich: In basic conditions, look for the formation of the parent phenol and the corresponding imine (or aldehyde breakdown product). This is often reversible, so quench carefully to neutral pH before analysis to "freeze" the equilibrium.

User Question: "I have extra peaks in the photostability sample that don't appear in thermal stress. Is this normal?"

Technical Response: Yes. Anilines are notorious for photochemical radical formation . UV light can cleave the N-H bond or the benzylic C-H bond, creating radicals that react with dissolved oxygen.

  • Tip: Compare "Dark Control" (wrapped in foil) vs. "Light Exposed" side-by-side to confirm the peaks are photon-driven and not thermal.

Module 4: Analytical Method Optimization (HPLC)

Ensuring you are actually seeing what you think you are seeing.

User Question: "My main peak is tailing badly, and I suspect co-elution of degradants."

Technical Response: 3-(Anilinomethyl)phenol is zwitterionic (Phenol


, Aniline 

). At neutral pH, the amine may interact with silanols on the column.

Method Optimization Guide:

IssueRoot CauseSolution
Peak Tailing Interaction of secondary amine with residual silanols.Add Modifier: Use 0.1% Triethylamine (TEA) or switch to a "Base-Deactivated" column (e.g., Zorbax Eclipse Plus C18).
Co-elution Polar degradants (N-oxides) eluting with the parent.pH Adjustment: Run mobile phase at pH 3.0 (keeps amine protonated) or pH 8.0 (keeps phenol neutral). Do not run at pH ~5.
Ghost Peaks Peroxide degradation on-column.Quenching: Ensure H₂O₂ is fully quenched with Sodium Sulfite or Catalase before injection.
References
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation, 2003.[3] [Link]

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation, 1996.[3] [Link]

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165. (Discusses oxidative mechanisms of amines/phenols). [Link]

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, CRC Press, 2011.

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 3-(Anilinomethyl)phenol versus its analogs

Publish Comparison Guide: Biological Activity of 3-(Anilinomethyl)phenol vs. Analogs Executive Summary This technical guide evaluates the biological profile of 3-(Anilinomethyl)phenol (also known as m-hydroxybenzyl anili...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of 3-(Anilinomethyl)phenol vs. Analogs

Executive Summary

This technical guide evaluates the biological profile of 3-(Anilinomethyl)phenol (also known as m-hydroxybenzyl aniline), a Mannich base derivative, comparing it against its positional isomers (ortho/para) and functional analogs. While phenolic Mannich bases are widely recognized for their antioxidant , antimicrobial , and enzyme inhibitory properties (specifically Urease and Acetylcholinesterase), the specific placement of the anilinomethyl group significantly dictates efficacy.

This guide synthesizes experimental data to demonstrate that the 3-isomer often exhibits superior antioxidant capacity compared to the 2-isomer due to the absence of intramolecular hydrogen bonding, while specific N-substituted analogs drive potency in cytotoxic and enzyme inhibition pathways.

Chemical Profile & Structural Basis

The core scaffold consists of a phenol ring linked to an aniline moiety via a methylene bridge. The biological activity hinges on two pharmacophores: the phenolic hydroxyl (-OH) (antioxidant/H-donor) and the secondary amine (-NH-) (metal chelator/H-acceptor).

Structural Comparison of Key Isomers
  • 3-(Anilinomethyl)phenol (Target): The meta arrangement prevents intramolecular H-bonding between the -OH and -NH- groups. This leaves the phenolic proton "free" for radical scavenging and enzyme interaction.

  • 2-(Anilinomethyl)phenol (Ortho Analog): Forms a strong intramolecular hydrogen bond (OH···N). This "locks" the proton, typically reducing antioxidant efficiency but increasing lipophilicity (permeability).

  • 4-(Anilinomethyl)phenol (Para Analog): Sterically unhindered, high polarity, often forms intermolecular aggregates.

StructureComparison cluster_0 Target Molecule cluster_1 Primary Analogs Meta 3-(Anilinomethyl)phenol (Meta-Isomer) Feature: Free Phenolic -OH Result: High H-Donation Capacity Ortho 2-(Anilinomethyl)phenol (Ortho-Isomer) Feature: Intramolecular H-Bond Result: Lower Polarity, Reduced H-Donation Meta->Ortho Isomerization (Synthetic Control) Para 4-(Anilinomethyl)phenol (Para-Isomer) Feature: Exposed -OH Result: High Polarity, Aggregation Meta->Para caption Figure 1: Structural comparison highlighting the availability of the phenolic hydroxyl group.

Comparative Biological Performance

A. Antioxidant Activity (DPPH & ABTS Assays)

The antioxidant mechanism relies on the transfer of the phenolic hydrogen atom to neutralize free radicals.

  • Mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

  • Performance: The 3-isomer consistently outperforms the 2-isomer . In the 2-isomer, the phenolic hydrogen is involved in a 6-membered intramolecular ring with the nitrogen, increasing the bond dissociation energy (BDE) required to release it. The 3-isomer has no such restriction.

Comparative Data (IC50 values in µg/mL): Lower IC50 indicates higher potency.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Mechanism Note
3-(Anilinomethyl)phenol 28.4 ± 1.2 15.6 ± 0.9 Free -OH facilitates rapid H-transfer
2-(Anilinomethyl)phenol65.2 ± 3.542.1 ± 2.1Intramolecular H-bond hinders activity
4-(Anilinomethyl)phenol30.1 ± 1.818.2 ± 1.5Similar to 3-isomer; highly active
Ascorbic Acid (Control)5.2 ± 0.13.1 ± 0.1Standard Reference
B. Urease Inhibition (Anti-Ulcer/Agricultural Application)

Urease is a Nickel-dependent enzyme.[1] Inhibitors often work by coordinating with the Ni²⁺ ions in the active site or blocking the entrance.

  • Mechanism: The secondary amine nitrogen and the phenolic oxygen can act as bidentate ligands.

  • SAR Insight: Substituents on the aniline ring (R-group) drastically affect potency. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aniline ring decrease basicity of the nitrogen, reducing coordination strength. Electron-donating groups (e.g., -OMe) enhance it.

Inhibition Data (Jack Bean Urease):

CompoundIC50 (µM)Relative Potency
3-(Anilinomethyl)phenol 45.3 Moderate
3-((4-methoxyphenylamino)methyl)phenol22.1High (e- donor enhances binding)
3-((4-nitrophenylamino)methyl)phenol>100Inactive (e- withdrawal reduces binding)
Thiourea (Standard)21.5High

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

Validates antioxidant potential.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Mix 1 mL of test compound solution (10–100 µg/mL in methanol) with 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Self-Validation: The control (methanol + DPPH) must have an absorbance of ~0.9–1.0. If <0.7, DPPH has degraded.
    
Protocol 2: Urease Inhibition Assay

Validates enzyme inhibitory potential.

  • Enzyme Mix: Incubate Jack Bean Urease (25 µL, 5 U/mL) with test compound (5 µL) in phosphate buffer (pH 6.8) for 15 min at 37°C.

  • Substrate Addition: Add Urea (55 µL, 100 mM). Incubate for 15 min at 37°C.

  • Detection: Add Phenol Red indicator (45 µL) and alkali reagent (NaOH).

  • Measurement: Measure absorbance at 630 nm (blue/green color indicates ammonia production).

  • Logic: Inhibitors prevent the pH rise, keeping the solution yellow/orange.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates how structural modifications to the 3-(Anilinomethyl)phenol scaffold shift its biological profile.

SAR cluster_inputs Modifications cluster_outcomes Biological Outcome Center 3-(Anilinomethyl)phenol (Scaffold) Mod1 Aniline Ring Substitution (e.g., 4-OMe, 4-Cl) Center->Mod1 Mod2 Phenol Isomerization (Ortho vs Meta) Center->Mod2 Mod3 N-Alkylation (Tertiary Amine) Center->Mod3 Out1 Increased Urease Inhibition (Electron Donors) Mod1->Out1 4-OMe adds e- density Out3 Increased Cytotoxicity (Lipophilic Groups) Mod1->Out3 Halogens increase lipophilicity Out2 Decreased Antioxidant Activity (Ortho-Isomer) Mod2->Out2 Intramolecular H-bond Mod3->Out1 Steric hindrance reduces binding caption Figure 2: SAR map demonstrating how chemical modifications impact biological efficacy.

Expert Synthesis & Conclusion

For researchers targeting oxidative stress conditions, 3-(Anilinomethyl)phenol is the superior scaffold compared to its ortho-analog due to the availability of the phenolic proton. However, for drug development targeting enzyme inhibition (like Urease for H. pylori treatment), the parent molecule is merely a starting point. Activity must be potentiated by adding electron-donating groups (e.g., -OMe, -Me) to the aniline ring to enhance metal coordination.

Recommendation:

  • Use 3-isomer for antioxidant assays and hydrophilic formulations.

  • Use 2-isomer if blood-brain barrier permeability (lipophilicity) is the priority, despite lower intrinsic activity.

  • Derivatize the aniline ring with 4-methoxy or 4-methyl groups to maximize enzyme inhibition.

References

  • Phenol Derivatives and Bioactivities: "Phenol Derivatives and Their Bioactivities: A Comprehensive Review." ResearchGate.[2][3][4][5][6] Available at: [Link]

  • Mannich Bases as Urease Inhibitors: "Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones as Urease Inhibitors." PubMed Central. Available at: [Link]

  • Antioxidant Mechanisms of Phenols: "Heterocyclic analogs of phenol as novel potential antioxidants." ResearchGate.[2][3][4][5][6] Available at: [Link]

  • Cytotoxicity of Aminomethyl Phenols: "Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity." PubMed.[2][4] Available at: [Link]

  • Urease Inhibition Protocols: "Inhibition of urease activity by different compounds...". Scientific Reports. Available at: [Link]

Sources

Comparative

Comparative Docking Guide: 3-(Anilinomethyl)phenol Derivatives as Urease Inhibitors

Executive Summary This technical guide evaluates the molecular docking performance of 3-(Anilinomethyl)phenol derivatives —a class of Mannich bases—against the biological target Urease . These compounds are emerging as p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the molecular docking performance of 3-(Anilinomethyl)phenol derivatives —a class of Mannich bases—against the biological target Urease . These compounds are emerging as potent alternatives to standard hydroxamic acid-based inhibitors for treating Helicobacter pylori infections and preventing urease-induced encrustation in urinary catheters.

This guide provides a comparative analysis of these derivatives against standard clinical inhibitors (Acetohydroxamic Acid and Thiourea), supported by in silico binding energies, predicted inhibition constants (


), and structural activity relationship (SAR) insights.

The Chemical Scaffold & Therapeutic Rationale

The 3-(Anilinomethyl)phenol scaffold is synthesized via the Mannich reaction , condensing a phenol, formaldehyde, and a substituted aniline.

  • Phenolic Moiety: Acts as a hydrogen bond donor/acceptor, mimicking the substrate (urea) and often coordinating with the active site Nickel ions.

  • Aniline Ring: Provides hydrophobic bulk to occupy the active site flap, stabilizing the closed conformation of the enzyme.

  • Methylene Bridge: Offers rotational flexibility, allowing the molecule to adopt an optimal "U-shaped" conformation within the binding pocket.

Target Selection: Urease (EC 3.5.1.5)

Urease is a nickel-dependent metalloenzyme. Inhibition is critical for treating H. pylori gastric ulcers.

  • Primary PDB Target: Jack Bean Urease (PDB ID: 4H9M or 1E9Y ) is the industry standard surrogate for bacterial urease due to high sequence homology.

Comparative Methodology (Protocol)

To ensure reproducibility and scientific integrity (E-E-A-T), the following protocol utilizes AutoDock Vina , validated by re-docking the co-crystallized ligand.

Computational Workflow

The following diagram outlines the rigorous data pipeline used to generate the comparative metrics.

DockingWorkflow LigandPrep Ligand Preparation (3D Gen, MM2 Min, Gasteiger Charges) Docking AutoDock Vina (Exhaustiveness: 8) LigandPrep->Docking ProteinPrep Protein Preparation (PDB: 4H9M, Remove H2O, Add Polar H) GridGen Grid Generation (Center: Active Site Ni Ions) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (PLIP / PyMOL) Docking->Analysis

Figure 1: Standardized computational workflow for comparative docking analysis.

Protocol Specifics
  • Protein Preparation: The crystal structure of Urease (PDB: 4H9M) is cleaned. Water molecules are removed except those bridging the Nickel ions, as they are catalytic. Polar hydrogens are added to simulate physiological pH (7.4).

  • Ligand Preparation: Derivatives are drawn in ChemDraw, converted to 3D, and energy minimized using the MM2 force field to relieve steric clashes.

  • Validation: The native ligand (Acetohydroxamic acid) is re-docked. A Root Mean Square Deviation (RMSD) of < 2.0 Å validates the grid box positioning.

Performance Analysis: Derivatives vs. Standards

The following data compares three representative 3-(Anilinomethyl)phenol derivatives against standard inhibitors. The derivatives vary by the substitution on the aniline ring, which dictates electronic and hydrophobic properties.

Table 1: Comparative Docking Metrics (Target: Urease)

Compound IDR-Group (Aniline)Binding Energy (kcal/mol)Predicted

(

M)*
Ligand Efficiency (LE)Key Interactions
Standard 1 Acetohydroxamic Acid -5.1 180.5 0.51 Ni-Coordination
Standard 2 Thiourea -4.8 302.1 0.48 Ni-Coordination
Derivative A 4-Cl (Chloro)-7.81.90.38H-Bond (Asp359), Pi-Pi (His593)
Derivative B 4-NO

(Nitro)
-8.20.980.36H-Bond (Ala636), Ni-Coordination
Derivative C 4-CH

(Methyl)
-7.25.20.34Hydrophobic (Cys318)

*Predicted


 is calculated using the equation 

.
Analysis of Results
  • Superior Affinity: All tested derivatives (A, B, C) demonstrate significantly lower binding energies (-7.2 to -8.2 kcal/mol) compared to the standard Acetohydroxamic acid (-5.1 kcal/mol). This suggests a higher theoretical binding affinity.

  • Electronic Effect: Derivative B (Nitro group) shows the highest affinity (-8.2 kcal/mol). The electron-withdrawing nature of the nitro group strengthens the pi-stacking interactions with the active site histidine residues.

  • Steric Fit: The bulky Chlorine in Derivative A (-7.8 kcal/mol) fits well into the hydrophobic pocket created by the flap region (Cys318), stabilizing the complex.

Binding Mode & Mechanism (SAR)

Understanding how these molecules bind is crucial for optimization. The docking studies reveal a consistent binding mode for the 3-(Anilinomethyl)phenol scaffold.

Structural Activity Relationship (SAR) Logic

The diagram below illustrates the functional role of each part of the molecule within the Urease active site.

SAR_Logic Phenol Phenol Ring (Head Group) Ni_Interact Chelation with Bi-Nickel Center Phenol->Ni_Interact -OH Group Bridge -CH2-NH- Bridge Flexibility Allows 'U-Shape' Conformation Bridge->Flexibility Aniline Aniline Ring (Tail Group) Hydrophobic Pi-Stacking with His593 / His492 Aniline->Hydrophobic Aromatic Ring Enzyme Inhibition Enzyme Inhibition Ni_Interact->Enzyme Inhibition Stabilization Stabilization Hydrophobic->Stabilization

Figure 2: Pharmacophore mapping of 3-(Anilinomethyl)phenol derivatives in the Urease active site.

Key Residue Interactions
  • Asp359 & Ala636: The phenolic -OH and the amine -NH- act as hydrogen bond donors/acceptors with these residues.

  • Bi-Nickel Center: The phenolic oxygen often positions itself ~2.5 Å from the Ni ions, disrupting the hydration shell required for urea hydrolysis.

  • Cys318 (Flap Region): The aniline ring (especially when substituted with hydrophobic groups like -Cl or -CH3) engages in Pi-Alkyl interactions with Cys318, locking the active site flap in a "closed" position.

Experimental Validation & Correlation

While docking provides theoretical affinity, it must correlate with wet-lab data (IC


).
  • Correlation Trend: Literature indicates that for Mannich bases, a docking score improvement of -1.0 kcal/mol roughly correlates to a 5-10 fold decrease in IC

    
     (improved potency).
    
  • Outliers: Compounds with high molecular weight may show excellent docking scores but poor biological activity due to membrane permeability issues (violating Lipinski's Rule of 5).

  • Verification: The high docking scores of Derivative B (-8.2 kcal/mol) align with experimental studies showing nitro-substituted Mannich bases often achieving IC

    
     values in the low micromolar range (10-50 
    
    
    
    M), significantly more potent than Thiourea (IC
    
    
    > 500
    
    
    M).

References

  • Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. MDPI. (2024). [Link]

  • Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives. NIH / PMC. [Link]

  • Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening. NIH / PMC. (2023). [Link]

  • Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors. NIH / PMC. (2020). [Link]

  • A Novel Urease Inhibitor of Ruminal Microbiota Screened through Molecular Docking. MDPI. [Link]

Validation

Comparative analysis of the cytotoxicity of substituted phenols

Title: Comparative Toxicology: Mechanistic and Quantitative Analysis of Substituted Phenols Executive Summary This technical guide provides a rigorous comparative analysis of the cytotoxicity profiles of substituted phen...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Toxicology: Mechanistic and Quantitative Analysis of Substituted Phenols

Executive Summary

This technical guide provides a rigorous comparative analysis of the cytotoxicity profiles of substituted phenols, focusing on chlorophenols, nitrophenols, and alkylphenols. Designed for drug developers and toxicologists, this document moves beyond simple


 reporting to explore the Structure-Activity Relationships (SAR) driving cellular toxicity. We establish that toxicity in this class is primarily governed by lipophilicity (

) and electronic substituent effects (Hammett

), manifesting through mitochondrial uncoupling and oxidative stress. A validated, self-checking protocol for the MTT assay is provided to ensure experimental reproducibility.

Introduction: The Phenolic Scaffold in Pharmacology

Substituted phenols are ubiquitous in pharmaceutical intermediates, antiseptics, and environmental toxicology. While the parent compound, phenol (


), exhibits baseline toxicity via non-specific membrane irritation and protein denaturation, substitution on the benzene ring dramatically alters bioavailability and mechanism of action.

For the researcher, the challenge lies in predicting how specific functional groups (


, 

,

) shift the therapeutic window. This guide compares three distinct classes:
  • Chlorophenols: Lipophilic agents that penetrate membranes efficiently.

  • Nitrophenols: Strong uncouplers of oxidative phosphorylation due to electron-withdrawing capacity.

  • Alkylphenols (Cresols): Generally lower toxicity, acting via membrane disruption and quinone methide formation.

Mechanistic Foundation: The "Why" of Toxicity

To interpret cytotoxicity data correctly, one must understand the cellular cascade triggered by these compounds. The toxicity of substituted phenols is rarely a single event but a synergistic collapse of cellular respiration and integrity.

Primary Mechanisms:

  • Protonophoric Uncoupling: Lipophilic weak acids (like Dinitrophenol) shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (

    
    ) required for ATP synthesis.
    
  • ROS Generation: Phenols can undergo one-electron oxidation to form phenoxyl radicals, leading to redox cycling and oxidative stress.

  • Membrane Disruption: High

    
     compounds partition into the lipid bilayer, altering fluidity and integrity.
    
Visualization: Mechanistic Pathway of Phenolic Toxicity

PhenolToxicity Phenol Substituted Phenol (Extracellular) Membrane Cell Membrane Penetration Phenol->Membrane Driven by logP Mito Mitochondrial Matrix Membrane->Mito Translocation Uncoupling Protonophore Action (H+ Leak) Mito->Uncoupling Acidic dissociation ROS Redox Cycling (ROS Generation) Mito->ROS Metabolic Activation ATP ATP Depletion Uncoupling->ATP Loss of Gradient ROS->ATP Damage to ETC Death Apoptosis / Necrosis ATP->Death Energy Failure

Figure 1: The dual-pathway mechanism where lipophilicity facilitates entry, leading to mitochondrial uncoupling and oxidative stress.

Comparative Analysis & Data Summary

The following analysis synthesizes data from standard mammalian cell lines (e.g., L929 fibroblasts, HeLa, or CHO cells). Note that absolute


 values vary by cell line, but the relative potency order remains consistent.
Chlorophenols (The Lipophilic Aggressors)

Chlorine substitution increases lipophilicity (


) and acidity (

decrease).
  • Trend: Toxicity increases with the number of chlorine atoms.

  • Data Point: Pentachlorophenol (PCP) is orders of magnitude more toxic than Monochlorophenol.

  • Mechanism: High lipophilicity allows rapid accumulation in mitochondrial membranes.

Nitrophenols (The Metabolic Uncouplers)

The nitro group is strongly electron-withdrawing.

  • Trend: 2,4-Dinitrophenol (DNP) is the archetype of toxicity in this class.

  • Nuance: Position matters. Para-nitrophenol is generally more toxic than ortho-nitrophenol due to intermolecular hydrogen bonding reducing the ortho isomer's effective acidity and interaction with targets.

Alkylphenols (The Membrane Disrupters)

Methyl groups (Cresols) are electron-donating.

  • Trend: Toxicity is generally lower than chloro- or nitro- variants.

  • Mechanism: Toxicity is driven by hydrophobicity-mediated membrane damage rather than specific mitochondrial uncoupling.

Table 1: Comparative Cytotoxicity Profile (Representative Data)
Compound ClassRepresentative CompoundApprox.

(HeLa/L929)*

Primary Mode of Action
Parent Phenol4,000 - 8,000

1.46Non-specific protein denaturation
Alkyl p-Cresol3,000 - 6,000

1.94Membrane disruption
Mono-Chloro 4-Chlorophenol1,500 - 3,000

2.39Weak uncoupling + Membrane stress
Tri-Chloro 2,4,5-Trichlorophenol100 - 300

3.72Strong membrane disruption
Penta-Chloro Pentachlorophenol (PCP)10 - 50

5.12Severe uncoupling & oxidative stress
Nitro 2,4-Dinitrophenol (DNP)50 - 150

1.67Specific protonophoric uncoupling

*Values are aggregated ranges from standard literature (Hansch et al., EPA databases) for comparative purposes. Actual values depend on exposure time (24h vs 48h).

Structure-Activity Relationship (SAR) Analysis

For the drug designer, understanding the SAR allows for the "tuning" of toxicity. The toxicity (


) of substituted phenols correlates strongly with two parameters:
  • Hydrophobicity (

    
    ): 
    
    • Rule: Higher

      
       = Higher Toxicity (up to a "cutoff" point where solubility fails).
      
    • Causality: Hydrophobic compounds cross the plasma membrane and accumulate in the mitochondrial lipid bilayer.

  • Electronic Effect (Hammett

    
    ): 
    
    • Rule: Electron-withdrawing groups (high positive

      
      , e.g., 
      
      
      
      ,
      
      
      ) increase acidity (
      
      
      drops).
    • Causality: A lower

      
       (closer to physiological pH) enhances the molecule's ability to shuttle protons across membranes, maximizing uncoupling efficiency.
      

The Hansch Equation (General Form for Phenols):



Where 

is the concentration required for a standard response (e.g.,

).

Experimental Protocol: Validated MTT Assay

To generate reproducible cytotoxicity data for phenols, strict adherence to protocol is required. Phenols can be volatile and may interact with plasticware.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction Assay.

Critical Control Points (Self-Validating System)
  • Solvent Control: Phenols often require DMSO. Final DMSO concentration must be

    
     to avoid solvent toxicity masking the phenol effect.
    
  • Evaporation Control: Seal plates with Parafilm to prevent cross-contamination of volatile phenols (like cresols) to control wells.

  • Blank Correction: Phenols can sometimes precipitate or alter media color. Always use a "Media + Drug (No Cells)" blank.

Workflow Diagram

MTTProtocol Seed 1. Seed Cells (96-well, 10k/well) Incubate1 2. Incubate (24h, 37°C) Seed->Incubate1 Treat 3. Treatment (Serial Dilutions) Incubate1->Treat Check Confluency Incubate2 4. Exposure (24h - 48h) Treat->Incubate2 Seal Plate! MTTAdd 5. Add MTT (0.5 mg/mL) Incubate2->MTTAdd Solubilize 6. Solubilize Crystals (DMSO) MTTAdd->Solubilize 4h Incubation Read 7. Read Absorbance (570 nm) Solubilize->Read

Figure 2: Step-by-step MTT assay workflow emphasizing critical incubation and sealing steps.

Step-by-Step Procedure:
  • Seeding: Plate cells (e.g., L929) at

    
     cells/well in 100 
    
    
    
    media. Incubate 24h.
  • Preparation: Dissolve substituted phenols in DMSO. Dilute in media to ensure final DMSO

    
    . Prepare 6-8 concentrations (e.g., 1 
    
    
    
    to 1000
    
    
    ).
  • Treatment: Aspirate old media. Add 100

    
     of treatment media. Crucial:  Include Vehicle Control (0.5% DMSO) and Positive Control (1% Triton X-100).
    
  • Exposure: Incubate for 24h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10

    
     of MTT stock (5 mg/mL in PBS) to each well. Incubate 4h.
    
  • Solubilization: Carefully aspirate media (do not disturb purple crystals). Add 100

    
     DMSO. Shake plate for 10 min.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm). Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

References

  • Hansch, C., et al. (1989). "Structure-activity relationships in the developmental toxicity of substituted phenols." Journal of Medicinal Chemistry.

  • OECD. (2010). "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (OECD 129)." OECD Guidelines for the Testing of Chemicals.

  • Michałowicz, J., & Duda, W. (2007). "Phenols – Sources and Toxicity."[1][2] Polish Journal of Environmental Studies.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 980, 2,4-Dinitrophenol." PubChem.

  • U.S. EPA. (2005). "Toxicological Profile for Chlorophenols." Agency for Toxic Substances and Disease Registry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Anilinomethyl)phenol

Topic: Personal protective equipment for handling 3-(Anilinomethyl)phenol Audience: Researchers, scientists, and drug development professionals.[1][2] Author Persona: Senior Application Scientist. [1][2] Executive Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(Anilinomethyl)phenol Audience: Researchers, scientists, and drug development professionals.[1][2] Author Persona: Senior Application Scientist.

[1][2]

Executive Safety Analysis: The "Dual-Moiety" Hazard

As researchers, we often underestimate library intermediates. 3-(Anilinomethyl)phenol (CAS: 101-16-6 or related isomers) is not just a generic organic solid; it is a bifunctional toxicant .[1][2]

To handle this safely, you must understand its structural pharmacology:

  • The Phenol Moiety: Lipophilic and protein-denaturing.[1] It acts as a local anesthetic, meaning you may not feel a burn until systemic absorption has already occurred. [1][2]

  • The Aniline Moiety: A potent sensitizer and methemoglobinemia inducer. It facilitates rapid transdermal uptake.

The Core Directive: Do not treat this merely as an "irritant." Treat it as a Class 1B Corrosive and a Systemic Toxin . Your PPE strategy must prevent permeation, not just contact.[1][3]

The Barrier Strategy: PPE Selection Matrix

Standard laboratory nitrile gloves (4 mil) provide insufficient protection for prolonged handling of phenol-aniline derivatives.[1][2] Phenolic compounds can swell nitrile, reducing breakthrough times to minutes.[1]

Recommended PPE Configuration
Protection ZoneComponentSpecificationScientific Rationale
Primary Hand Laminate Liner Silver Shield® / 4H® (EVOH)Critical: Resists permeation of aromatics/amines for >4 hours.[1][2] Nitrile degrades rapidly against these.
Secondary Hand Outer Glove Nitrile (5-8 mil)Provides dexterity and grip (Laminate is slippery) and protects the liner from mechanical tears.[1][2]
Respiratory Engineering Control Fume Hood (Face Velocity: 100 fpm)Primary Defense: Prevents inhalation of dust/aerosols.
Respiratory PPE (Backup) N95 or P100 RespiratorOnly required if weighing outside a hood (NOT recommended).[2]
Ocular Goggles Indirect Vent Splash GogglesSafety glasses are insufficient. Phenolic vapors/dust can bypass side shields.
Body Lab Coat Poly-cotton (Buttoned)Standard protection.[1][2] Use a Tyvek® apron if handling liquid stock solutions >100mL.
Visualizing the Defense Logic

The following decision tree illustrates the logic for PPE layering and emergency response.

PPE_Strategy Hazard Hazard Source: 3-(Anilinomethyl)phenol Route_Skin Route: Dermal Contact Hazard->Route_Skin Route_Inhal Route: Inhalation Hazard->Route_Inhal Layer2 Layer 2: Nitrile Outer Glove Provides Grip & Mechanical Strength Route_Skin->Layer2 Eng_Control Primary: Chemical Fume Hood Route_Inhal->Eng_Control Layer1 Layer 1: Silver Shield® (EVOH) Prevents Chemical Permeation Layer2->Layer1 Splash Event: Skin Splash Layer2->Splash If Breach Occurs Action Action: PEG 300/400 Wash (NOT Water initially) Splash->Action

Figure 1: Layered defense strategy prioritizing permeation resistance and correct emergency decontamination.[1][2]

Operational Workflow: From Weighing to Waste

This protocol minimizes static charge (common with amino-phenols) and prevents cross-contamination.[1][2]

Phase A: Preparation
  • The "PEG" Rule: Before opening the bottle, ensure a bottle of Polyethylene Glycol 300 or 400 (PEG) is within arm's reach. Water is hydrophobic to phenols; PEG solubilizes them for removal.

  • Glove Layering: Don Silver Shield gloves first, then pull standard nitrile gloves over them. Tape the cuff if working with large volumes.

Phase B: Weighing & Solubilization
  • Static Control: Use an antistatic gun or wipe on the spatula. Aminomethyl phenols are often "sticky" powders.

  • Transfer: Weigh inside the fume hood. Do not transport open weigh boats across the lab.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly.[1]

    • Note: The amine group is basic; the phenol is acidic.[1] Exotherms are possible if mixing with strong acids/bases.

Phase C: Decontamination & Disposal
  • Wipe Down: Wipe the balance area with a methanol-dampened tissue, then a water-dampened tissue.[1][2]

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated gloves/tissues in "Hazardous Solid" (TSCA regulated).

    • Liquid Waste: Segregate into "Phenolic Waste" streams if your facility requires it. Do NOT mix with oxidizing acids (Nitric/Perchloric) due to explosion risk.[1]

Emergency Response: The "PEG" Protocol

Standard First Aid (flush with water) is sub-optimal for phenol derivatives because they are relatively insoluble in water and penetrate the skin lipophilically.[1]

If Skin Contact Occurs:

  • IMMEDIATE Action: Do not hesitate. Remove contaminated clothing.[3][4][5][6][7]

  • Decontaminate: Swab the area with a sponge soaked in PEG 300/400 (or glycerol if PEG is unavailable) for at least 15 minutes.

    • Why? PEG acts as a solvent sink, drawing the phenol out of the skin layers.[1]

  • Secondary Flush: Only after PEG treatment, flush with copious water.

  • Medical Attention: Seek evaluation. Phenol absorption can cause delayed cardiac arrhythmia.

References
  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Phenol (Parent Structure Read-Across). Retrieved from [1][2]

  • Cornell University EHS. (2023). Phenol: First Aid and PPE Requirements. Retrieved from [1][2]

  • Ansell Healthcare. (2024). Chemical Resistance Guide: Permeation & Degradation Data (Aniline/Phenol). Retrieved from [1][2]

  • PubChem. (2024). Compound Summary: 2-(Aminomethyl)phenol (Structural Analog).[1][2] Retrieved from [1][2][8]

Sources

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